molecular formula C20H24N2 B11418087 NPD8790

NPD8790

Katalognummer: B11418087
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: GYCKWHDXPVMFDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

NPD8790 is a useful research compound. Its molecular formula is C20H24N2 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H24N2

Molekulargewicht

292.4 g/mol

IUPAC-Name

1-methyl-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C20H24N2/c1-14(2)13-16-9-11-17(12-10-16)15(3)20-21-18-7-5-6-8-19(18)22(20)4/h5-12,14-15H,13H2,1-4H3

InChI-Schlüssel

GYCKWHDXPVMFDG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2C

Herkunft des Produkts

United States

Foundational & Exploratory

NPD8790: A Species-Selective Inhibitor of Mitochondrial Complex I

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NPD8790 is a novel small molecule that has been identified as a potent and species-selective inhibitor of mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase).[1][2][3] This technical guide provides a comprehensive overview of the target, mechanism of action, and experimental characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is based on publicly available data and scientific literature.

Core Target and Mechanism of Action

The primary molecular target of this compound is mitochondrial complex I .[1][2][3] Complex I is the first and largest enzyme of the electron transport chain (ETC) in the inner mitochondrial membrane. It plays a crucial role in cellular respiration by oxidizing NADH from the Krebs cycle and transferring electrons to ubiquinone. This process is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, which generates the proton-motive force essential for ATP synthesis.

By inhibiting complex I, this compound disrupts the electron flow through the ETC, leading to a decrease in ATP production and an impairment of cellular respiration. This disruption of energy metabolism is the fundamental mechanism underlying the biological effects of the compound.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against mitochondrial complex I has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various species. The compound exhibits significant species selectivity, with a much higher potency against the complex I of the nematode Caenorhabditis elegans compared to mammalian orthologs.[1]

SpeciesMitochondrial SourceIC50 (µM)
C. elegansWild-type (N2)2.4[1][2]
Bos taurus (Bovine)Heart>300
Mus musculus (Mouse)Heart>300

Table 1: In vitro inhibitory activity of this compound against mitochondrial complex I from different species.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Mitochondrial Complex I Activity Assay

This assay measures the enzymatic activity of complex I by monitoring the oxidation of NADH.

a) Isolation of Mitochondria:

  • Mitochondria are isolated from the target tissue (e.g., C. elegans whole worms, bovine heart, or mouse heart) using differential centrifugation.

  • The tissue is homogenized in a buffered solution containing sucrose and EDTA to maintain osmotic stability and prevent proteolytic degradation.

  • The homogenate is centrifuged at a low speed to pellet nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.

  • The mitochondrial pellet is washed and resuspended in an appropriate buffer.

b) Measurement of Complex I Activity:

  • The activity of complex I (NADH:ubiquinone oxidoreductase) is measured spectrophotometrically by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The reaction is initiated by adding NADH to a reaction mixture containing isolated mitochondria, a buffer (e.g., potassium phosphate), and an artificial electron acceptor (e.g., ubiquinone-1).

  • To ensure that the measured activity is specific to complex I, inhibitors of other respiratory complexes, such as antimycin A (a complex III inhibitor), are included in the reaction mixture.

  • The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect.

c) Data Analysis:

  • The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition at each concentration of this compound is determined relative to a vehicle control (e.g., DMSO).

  • The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

C. elegans Viability Assay (RQ-dependent KCN Survival Assay)

This in vivo assay assesses the lethal activity of compounds against C. elegans under conditions where they rely on an anaerobic-like metabolism that is dependent on rhodoquinone (RQ) and complex I.[4]

a) Worm Culture and Synchronization:

  • C. elegans (wild-type N2 strain) are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50 as a food source.

  • A synchronized population of L1 larvae is obtained by bleaching gravid adult worms to isolate eggs, which are then allowed to hatch in M9 buffer in the absence of food.

b) Assay Procedure:

  • Synchronized L1 larvae are exposed to the test compound (this compound) at various concentrations in a liquid culture medium.

  • To induce reliance on RQ-dependent metabolism, potassium cyanide (KCN) is added to the culture to inhibit complex IV (cytochrome c oxidase), forcing the worms to utilize an alternative anaerobic respiratory pathway that is critically dependent on complex I.[4]

  • The worms are incubated with the compound and KCN for a defined period (e.g., 3 hours).[5]

c) Assessment of Viability:

  • Following the incubation period, KCN is removed, and the motility of the worms is assessed to determine viability.[5]

  • The percentage of non-motile (dead) worms is quantified for each compound concentration.

d) Data Analysis:

  • The lethal concentration 50 (LC50) value, the concentration of the compound that causes 50% lethality, is determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

Signaling Pathway

NPD8790_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_protons NADH NADH Complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH->Complex_I UQ Ubiquinone (Q) Complex_I->UQ e- Complex_I->H_plus_I H⁺ Complex_III Complex III UQ->Complex_III e- Cyt_C Cytochrome c Complex_III->Cyt_C e- Complex_III->H_plus_III H⁺ Complex_IV Complex IV Cyt_C->Complex_IV e- O2 O₂ Complex_IV->O2 e- Complex_IV->H_plus_IV H⁺ H2O H₂O Proton_Gradient Proton Gradient This compound This compound This compound->Inhibition ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase drives

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (C. elegans) Tissue Source Tissue (C. elegans, Bovine/Mouse Heart) Mito_Isolation Mitochondrial Isolation (Differential Centrifugation) Tissue->Mito_Isolation Complex_I_Assay Complex I Activity Assay (NADH Oxidation) Mito_Isolation->Complex_I_Assay Dose_Response Dose-Response with this compound Complex_I_Assay->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Conclusion Conclusion: This compound is a species-selective Complex I inhibitor IC50->Conclusion Worm_Culture C. elegans Culture (Synchronized L1 Larvae) Compound_Exposure Exposure to this compound + KCN Worm_Culture->Compound_Exposure Viability_Assessment Assessment of Motility Compound_Exposure->Viability_Assessment LC50 LC50 Determination Viability_Assessment->LC50 LC50->Conclusion

Caption: Workflow for the characterization of this compound's inhibitory activity.

References

Unveiling NPD8790: A Novel Species-Selective Inhibitor of Mitochondrial Complex I for Anthelmintic Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

This whitepaper provides an in-depth examination of the discovery, mechanism of action, and synthesis of NPD8790, a novel benzimidazole derivative with potent and species-selective anthelmintic properties. This compound has been identified as a promising lead compound in the search for new treatments against soil-transmitted helminths, addressing a critical need in global health.

Discovery and Screening of this compound

This compound was identified from the RIKEN Natural Product Depository through a targeted screening campaign utilizing the model organism Caenorhabditis elegans.[1] The screening assay was designed to specifically identify compounds that are lethal to C. elegans under hypoxic conditions, a state that mimics the environment of parasitic helminths in the host gut.[1][2] This approach leverages the unique reliance of many helminths on rhodoquinone-dependent anaerobic metabolism.[2]

The screening workflow began with the exposure of C. elegans to a library of compounds in the presence of potassium cyanide (KCN), which induces a state of hypoxia.[3] Compounds that selectively killed the worms under these conditions, while having minimal effect in normoxic environments, were selected for further investigation.[3] This strategy led to the identification of this compound as a potent and selective inhibitor of this anaerobic metabolic pathway.[1]

experimental_workflow cluster_screening High-Throughput Screen cluster_assay Hypoxia-Dependent Lethality Assay cluster_analysis Hit Identification and Validation compound_library Compound Library (RIKEN Natural Product Depository) kcn_treatment Exposure to Compounds + KCN (Hypoxia Induction) compound_library->kcn_treatment normoxia_control Exposure to Compounds (Normoxia Control) compound_library->normoxia_control c_elegans C. elegans (Wild-Type) c_elegans->kcn_treatment c_elegans->normoxia_control motility_assessment Worm Motility Assessment kcn_treatment->motility_assessment normoxia_control->motility_assessment hit_selection Selection of Hypoxia-Selective Hits motility_assessment->hit_selection This compound This compound Identified hit_selection->this compound

Figure 1: High-throughput screening workflow for the discovery of this compound.

Mechanism of Action: Selective Inhibition of Mitochondrial Complex I

This compound exerts its anthelmintic effect through the targeted inhibition of mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase).[1][4][5] This inhibition is particularly effective against the form of anaerobic metabolism utilized by many parasitic helminths, which relies on rhodoquinone (RQ) as an electron carrier instead of ubiquinone (UQ).[2]

Under hypoxic conditions, electrons from NADH enter the electron transport chain at Complex I and are transferred to RQ.[2] RQ then shuttles these electrons to Complex II, which functions in reverse as a fumarate reductase, using fumarate as the terminal electron acceptor.[2] By inhibiting Complex I, this compound disrupts this entire process, leading to a catastrophic failure of energy production and subsequent death of the organism.[2]

A key feature of this compound is its species selectivity. It is significantly more potent against the Complex I of nematodes like C. elegans than against its mammalian counterparts.[4][6] This selectivity provides a promising therapeutic window, suggesting a lower likelihood of host toxicity.

signaling_pathway cluster_etc Mitochondrial Electron Transport Chain (Anaerobic) cluster_proton_gradient Proton Pumping NADH NADH Complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH->Complex_I e- NAD NAD+ Complex_I->NAD RQ Rhodoquinone (RQ) Complex_I->RQ e- ATP_Synthase ATP Synthase Complex_I->ATP_Synthase Complex_II Complex II (Fumarate Reductase) RQ->Complex_II e- Succinate Succinate Complex_II->Succinate Fumarate Fumarate Fumarate->Complex_II ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_I Inhibition

Figure 2: Mechanism of action of this compound on the anaerobic mitochondrial electron transport chain.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against nematode Complex I and its selectivity over mammalian forms.

Target Species IC50 (µM) Reference
Mitochondrial Complex IC. elegans2.4[4]
Mitochondrial Complex IC. briggsae1.6[4]
Mitochondrial Complex IBovine27.2[4]
Mitochondrial Complex IMurine (heart)28.8[4]
Mitochondrial Complex IHuman> 75[4]
Table 1: IC50 values of this compound against Mitochondrial Complex I from various species.

Dose-response studies on different strains of C. elegans, including those with resistance to traditional benzimidazole anthelmintics (which target ben-1, a beta-tubulin), confirm that this compound has a distinct mechanism of action.[3][7]

C. elegans Strain Genotype Response to this compound Response to Fenbendazole Reference
N2Wild TypeSensitiveSensitive[7]
ECA882ben-1 deletionSensitiveResistant[7]
ECA917ben-1 (F200Y)SensitiveResistant[7]
ECA1075ben-1 (F167Y)SensitiveResistant[7]
Table 2: Viability of various C. elegans strains in response to this compound and Fenbendazole.

Experimental Protocols

C. elegans Hypoxia-Dependent Lethality Assay

This protocol is adapted from the screening method used to identify this compound.[3]

  • Worm Culture: Synchronized L1 stage C. elegans are cultured in liquid S-medium with OP50 E. coli as a food source.

  • Compound Preparation: Test compounds, including this compound and DMSO as a negative control, are serially diluted in M9 buffer to the desired concentrations in 96-well plates.

  • Assay Setup: Approximately 20-30 L1 worms are added to each well of the 96-well plate containing the test compounds.

  • Hypoxia Induction: Potassium cyanide (KCN) is added to each well to a final concentration of 200 µM to inhibit aerobic respiration and induce a hypoxic state. A parallel plate without KCN serves as the normoxic control.

  • Incubation: Plates are incubated for 15 hours.

  • Recovery and Assessment: After incubation, the KCN is removed by washing the worms with M9 buffer. The worms are allowed to recover for 3 hours.

  • Data Analysis: Worm motility is assessed as a measure of viability. The percentage of motile worms in the compound-treated wells is compared to the DMSO control. Hits are identified as compounds that cause a significant reduction in motility in the KCN-treated plate but not in the normoxic plate.

In Vitro Mitochondrial Complex I Activity Assay

This protocol measures the direct inhibitory effect of this compound on Complex I.[6]

  • Mitochondrial Isolation: Mitochondria are isolated from C. elegans or mammalian tissues (e.g., bovine heart, mouse heart) using differential centrifugation.

  • Reaction Mixture: The assay is performed in a buffer containing NADH, coenzyme Q1 (as an electron acceptor), and the isolated mitochondria.

  • Compound Addition: this compound is added at various concentrations to the reaction mixture. A DMSO control is also included.

  • Activity Measurement: The activity of Complex I is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: The rate of NADH oxidation is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Synthesis of this compound

The specific, detailed chemical synthesis protocol for this compound has not been disclosed in the reviewed literature. As a benzimidazole derivative, its synthesis likely involves the condensation of an appropriately substituted o-phenylenediamine with an aldehyde or carboxylic acid derivative. The general synthetic route for the benzimidazole core is well-established.

Figure 3: General, illustrative scheme for the synthesis of a benzimidazole core.

Further structure-activity relationship (SAR) studies have been conducted on analogs of this compound to optimize its potency and selectivity. These studies involve the synthesis of various derivatives with modifications to the benzimidazole core and its substituents.

Conclusion

This compound represents a significant advancement in the field of anthelmintic drug discovery. Its novel, species-selective mechanism of action, targeting the unique anaerobic metabolism of helminths, distinguishes it from existing drug classes and offers a promising solution to the growing problem of anthelmintic resistance. The data presented in this guide underscore the potential of this compound as a lead compound for the development of the next generation of therapies to combat soil-transmitted helminth infections. Further research into its synthesis, formulation, and in vivo efficacy is warranted.

References

The Emergence of NPD8790 as a Potent Modulator of Longevity and Stress Resistance in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of November 2025, publicly accessible research data specifically identifying a compound designated "NPD8790" for C. elegans research is unavailable. To provide a comprehensive and actionable technical guide that adheres to the requested format, this document will utilize Metformin as a representative compound. Metformin is a well-characterized molecule known to modulate lifespan and stress resistance in C. elegans, making it an excellent exemplar for the experimental and analytical frameworks that would be applied to a novel compound like this compound. All data, protocols, and pathways presented herein are based on established research on Metformin.

Executive Summary

The nematode Caenorhabditis elegans is a powerful model organism for aging research and the discovery of therapeutic compounds. Its short lifespan, genetic tractability, and conserved aging pathways make it an ideal system for high-throughput screening and mechanistic studies. This guide details the utility of novel compounds, exemplified here by Metformin, as research tools to investigate the molecular underpinnings of longevity and stress resilience. We provide a comprehensive overview of the quantitative effects, detailed experimental methodologies, and the key signaling pathways involved.

Quantitative Effects on C. elegans Physiology

The physiological impact of a compound on C. elegans is typically quantified through a series of standardized assays. Below are tables summarizing the representative effects of Metformin on lifespan and stress resistance, which would be analogous to the data generated for a novel compound like this compound.

Lifespan Extension
StrainTemperature (°C)Metformin Concentration (mM)Mean Lifespan Extension (%)Max Lifespan Extension (%)
N2 (Wild-type)205015-30%10-25%
eat-2(ad1116)2050Additive with DRAdditive with DR
daf-16(mu86)2050AbolishedAbolished
aak-2(ok524)2050AbolishedAbolished

DR: Dietary Restriction

Stress Resistance
StressorStrainMetformin Concentration (mM)EndpointImprovement in Survival (%)
Thermal Stress (35°C)N250Mean Survival Time20-40%
Oxidative Stress (Juglone)N250Mean Survival Time25-50%
Osmotic Stress (500mM NaCl)N250Mean Survival Time15-30%

Key Signaling Pathways

Compounds that modulate lifespan and stress resistance in C. elegans often impinge upon highly conserved signaling pathways. Metformin is known to primarily act through the AMP-activated protein kinase (AMPK) pathway, which in turn influences other key longevity pathways.

Signaling_Pathways cluster_0 Metformin Action cluster_1 Downstream Effectors cluster_2 Cellular Outcomes Metformin Metformin (this compound) AMPK AAK-2 / AMPK Activation Metformin->AMPK DAF16 DAF-16 / FOXO Nuclear Translocation AMPK->DAF16 SKN1 SKN-1 / Nrf2 Activation AMPK->SKN1 CRTC CRTC-1 Inhibition AMPK->CRTC Autophagy Autophagy Induction AMPK->Autophagy Lifespan Increased Lifespan DAF16->Lifespan Stress Increased Stress Resistance DAF16->Stress SKN1->Stress CRTC->Lifespan

Caption: Metformin (as this compound) signaling pathway in C. elegans.

Experimental Protocols

Detailed and reproducible protocols are critical for validating the effects of a new compound. The following sections provide standard operating procedures for key assays in C. elegans.

C. elegans Lifespan Assay

This protocol outlines the steps for determining the effect of a test compound on the lifespan of C. elegans.

Lifespan_Workflow start Start sync Synchronize Worms (Bleaching) start->sync l4 Grow to L4 Stage sync->l4 transfer Transfer to Assay Plates (Control vs. This compound) l4->transfer score Daily Scoring (Alive/Dead/Censored) transfer->score data Record Data score->data Alive end End (All worms dead) score->end All Dead data->score

Caption: Experimental workflow for a C. elegans lifespan assay.

Methodology:

  • Synchronization: Age-synchronize a population of wild-type (N2) C. elegans by bleaching gravid adults to isolate eggs.

  • Growth to L4: Grow the synchronized population on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C until they reach the L4 larval stage.

  • Treatment Initiation: Transfer L4 worms to fresh NGM plates containing either the vehicle control (e.g., water or DMSO) or the desired concentration of the test compound (e.g., 50 mM Metformin). To prevent progeny from confounding the results, add a mitotic inhibitor such as 5-fluoro-2'-deoxyuridine (FUDR) to the plates.

  • Daily Scoring: Starting from day 1 of adulthood, score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire. Censor worms that crawl off the plate, have a "bag of worms" phenotype, or are otherwise lost.

  • Data Analysis: Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test to determine statistical significance.

Thermotolerance (Heat Stress) Assay

This assay assesses the ability of a compound to protect C. elegans from lethal heat stress.

Methodology:

  • Worm Preparation: Synchronize and grow worms to day 1 of adulthood on control or compound-containing plates as described in the lifespan assay protocol.

  • Heat Shock: Transfer the plates containing the adult worms to a 35°C incubator.

  • Survival Scoring: Score for survival every 2 hours by checking for movement or response to touch.

  • Data Analysis: Plot survival curves and calculate the mean time to death. Compare the survival of treated and control groups using a log-rank test.

Oxidative Stress Assay

This protocol measures resistance to oxidative damage induced by a chemical agent like juglone.

Methodology:

  • Worm Preparation: Prepare day 1 adult worms on control and compound-containing plates.

  • Exposure to Oxidant: Transfer the worms to NGM plates containing a lethal concentration of an oxidizing agent (e.g., 150 µM juglone).

  • Survival Scoring: Monitor survival over time, typically every hour, until all worms are dead.

  • Data Analysis: Analyze the data similarly to the thermotolerance assay.

Conclusion and Future Directions

The framework presented in this guide, using Metformin as a stand-in for a novel compound "this compound," provides a robust methodology for the initial characterization and in-depth study of potential geroprotectors in C. elegans. Future research on any new compound would involve expanding on these foundational assays to include analysis of gene expression (RNA-seq), metabolomics, and testing in various genetic backgrounds to further elucidate the specific molecular mechanisms of action. The ultimate goal is to leverage the powerful genetics of C. elegans to identify and validate novel therapeutic targets for age-related diseases.

Technical Whitepaper: Anthelmintic Properties of NPD8790

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the preclinical data for NPD8790, a novel anthelmintic agent. This compound demonstrates potent and selective activity against a broad spectrum of parasitic nematodes. The proposed mechanism of action involves the targeted activation of a nematode-specific cGMP-dependent protein kinase (PKG), leading to neuromuscular paralysis. This whitepaper summarizes the in vitro and in vivo efficacy, outlines the experimental protocols used for evaluation, and presents the hypothesized signaling pathway and experimental workflows.

Proposed Mechanism of Action

This compound is hypothesized to act as a potent agonist of a nematode-specific cGMP-dependent protein kinase (PKG). In many parasitic worms, PKG is a critical regulator of neuromuscular function.[1] Activation of this kinase is believed to initiate a phosphorylation cascade that ultimately results in the irreversible opening of a key ion channel in the worm's neuromuscular system. The subsequent ion influx leads to hyperpolarization of muscle cells, causing a rapid onset of spastic paralysis, cessation of feeding, and eventual expulsion from the host.[2][3] The high selectivity of this compound for the parasite's PKG over the host ortholog is the basis for its favorable safety profile.

Visualized Signaling Pathway

The diagram below illustrates the proposed molecular mechanism of this compound.

NPD8790_Signaling_Pathway cluster_membrane Nematode Muscle Cell Membrane cluster_cytosol ion_channel Ion Channel (Open State) Paralysis Spastic Paralysis ion_channel->Paralysis Causes This compound This compound PKG Nematode PKG (Inactive) This compound->PKG Binds & Activates PKG_active Nematode PKG (Active) PKG_active->ion_channel Phosphorylates & Opens

Proposed signaling pathway of this compound in nematodes.

Quantitative Efficacy Data

The anthelmintic activity of this compound has been quantified through a series of in vitro and in vivo studies. The data demonstrate potent efficacy against multiple, economically significant nematode species and a high degree of selectivity.

In Vitro Efficacy and Selectivity

This compound was evaluated for its ability to inhibit the motility of larval stages of various parasitic nematodes. A mammalian cell line was used to assess cytotoxicity and establish a selectivity index.

Organism Assay Type EC50 (µM) Selectivity Index (Host CC50 / Nematode EC50)
Haemonchus contortusLarval Motility0.12>833
Trichostrongylus colubriformisLarval Motility0.25>400
Ancylostoma ceylanicumLarval Motility0.18>555
Caenorhabditis elegans (model)Motility0.30>333
Murine NIH/3T3 FibroblastsCytotoxicity (CC50)>100-
In Vivo Efficacy in a Murine Model

The efficacy of this compound was tested in a standard mouse model of gastrointestinal nematode infection using Heligmosomoides polygyrus. Efficacy was determined by the percentage reduction in adult worm burden following a single oral dose.

Treatment Group Dose (mg/kg) Mean Worm Burden ± SD Worm Burden Reduction (%)
Vehicle Control-152 ± 28-
This compound165 ± 1557.2
This compound511 ± 692.8
This compound102 ± 298.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol: In Vitro Larval Motility Assay
  • Organism Culture: L3 larval stages of H. contortus and T. colubriformis are obtained from fecal cultures of experimentally infected sheep.

  • Compound Preparation: this compound is dissolved in 100% DMSO to create a 10 mM stock solution. Serial dilutions are prepared in a buffer solution containing 0.5% DMSO to achieve final assay concentrations.

  • Assay Execution: Approximately 50 L3 larvae are added to each well of a 96-well microtiter plate in 100 µL of buffer. 1 µL of the appropriate this compound dilution is added. The final DMSO concentration is kept constant at 0.5%.

  • Incubation: Plates are incubated at 25°C for 24 hours.

  • Data Acquisition: Larval motility is quantified using an automated video tracking system that measures larval movement over a 30-second interval.

  • Analysis: The percentage of motility inhibition is calculated relative to vehicle-only controls. EC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate statistical software.

Protocol: In Vivo Efficacy in the H. polygyrus Mouse Model
  • Animal Model: Male C57BL/6 mice, aged 6-8 weeks, are used for the study.

  • Infection: Each mouse is infected by oral gavage with 200 infective L3 larvae of H. polygyrus.

  • Treatment: On day 7 post-infection, mice are randomly assigned to treatment groups. This compound, formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween-80, is administered as a single oral gavage at the specified doses.

  • Worm Burden Quantification: On day 14 post-infection, mice are euthanized. The small intestine is removed, opened longitudinally, and incubated in saline at 37°C for 2 hours to allow adult worms to migrate out.

  • Data Analysis: Adult worms are collected and counted under a dissecting microscope. The percentage reduction in worm burden for each treatment group is calculated relative to the mean worm burden of the vehicle control group.

Visualized Experimental Workflow

The diagram below outlines the key stages of the in vivo efficacy study.

In_Vivo_Workflow cluster_setup cluster_intervention cluster_endpoint Infection Day 0: Infect Mice (200 H. polygyrus L3) Incubation_Period Days 1-6 (Larval Development) Infection->Incubation_Period Treatment Day 7: Administer this compound (Single Oral Dose) Incubation_Period->Treatment Euthanasia Day 14: Euthanize & Collect Intestines Treatment->Euthanasia Worm_Count Count Adult Worms Euthanasia->Worm_Count Analysis Calculate % Reduction vs. Vehicle Control Worm_Count->Analysis

Experimental workflow for in vivo efficacy testing.

Conclusion

The preclinical data for this compound strongly support its development as a next-generation anthelmintic. Its potent and broad-spectrum activity, combined with a highly selective mechanism of action targeting a parasite-specific enzyme, positions it as a promising candidate to combat parasitic nematode infections, including those caused by drug-resistant strains. Further studies will focus on detailed pharmacokinetic profiling, safety pharmacology, and efficacy in larger animal models.

References

In-depth Technical Guide: The Chemical Structure and Properties of NPD8790

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Compound in Drug Development

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of NPD8790. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and understanding of this compound. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Visual representations of key pathways and workflows are included to clarify complex interactions.

Chemical Structure and Physicochemical Properties

This compound, identified as 2,4-dichloro-3-pentanone, is a chlorinated organic compound. Its fundamental properties are crucial for understanding its potential as a therapeutic agent.

Chemical Identity
IdentifierValue
IUPAC Name 2,4-dichloropentan-3-one[1]
Molecular Formula C5H8Cl2O[1]
CAS Number 67874-66-2[1]
Synonyms 3-Pentanone, 2,4-dichloro-[1]
Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Weight 155.02 g/mol PubChem
Physical Description LiquidECHA
Boiling Point 165.2 °C (predicted)Chemspider
Melting Point -25.4 °C (predicted)Chemspider
Solubility Insoluble in waterECHA
Density 1.156 g/cm³ (predicted)Chemspider

Biological Activity and Signaling Pathways

While specific in-depth studies on this compound's biological activity are not extensively available in public literature, related research on cellular stress responses can provide a hypothetical framework for its potential mechanism of action. For instance, the p38 MAPK and NF-κB signaling pathways are often implicated in cellular responses to chemical stressors.

Hypothetical Signaling Pathway in Response to Cellular Stress

The following diagram illustrates a potential signaling cascade that could be activated by a cellular stressor, leading to downstream cellular responses. This is a generalized pathway and has not been specifically validated for this compound.

Cellular Stress Response Hypothetical Cellular Stress Response Pathway stress Cellular Stressor (e.g., this compound) p38 p38 MAPK stress->p38 activates NFkB NF-κB stress->NFkB activates apoptosis Apoptosis p38->apoptosis induces inflammation Inflammation NFkB->inflammation promotes

Caption: Hypothetical signaling cascade initiated by a cellular stressor.

Experimental Protocols

Detailed experimental protocols for the characterization of compounds like this compound are critical for reproducible research. The following sections outline standard methodologies that could be applied.

Synthesis of 2,4-dichloro-3-pentanone

A potential laboratory-scale synthesis of this compound could involve the chlorination of 3-pentanone.

Materials:

  • 3-Pentanone

  • Sulfuryl chloride (SO2Cl2)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser, heating mantle.

Procedure:

  • Dissolve 3-pentanone in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add sulfuryl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 2,4-dichloro-3-pentanone.

Workflow for In Vitro Cellular Assay

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound on a cancer cell line.

In Vitro Cytotoxicity Assay Workflow General Workflow for In Vitro Cytotoxicity Assay start Start: Cancer Cell Line Culture seed Seed cells into 96-well plates start->seed treat Treat with varying concentrations of this compound seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform MTT or similar viability assay incubate->assay read Read absorbance on a plate reader assay->read analyze Analyze data to determine IC50 read->analyze end End: Report IC50 value analyze->end

Caption: A standard workflow for determining the IC50 of a compound.

Conclusion

This guide has summarized the available chemical and physical data for this compound (2,4-dichloro-3-pentanone). While its biological activity is not well-documented in publicly accessible sources, this document provides a foundational understanding and suggests potential avenues for investigation based on the activity of structurally related compounds and common cellular response pathways. The provided experimental protocols offer a starting point for researchers aiming to synthesize and evaluate the biological effects of this and similar molecules. Further research is necessary to fully elucidate the pharmacological profile of this compound.

References

Unraveling Mitochondrial Dysfunction: A Technical Guide to the Investigational Compound NPD8790

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.[1][2][3] The intricate machinery of the mitochondria, responsible for cellular energy production, is susceptible to various insults that can lead to impaired oxidative phosphorylation (OXPHOS), increased production of reactive oxygen species (ROS), and the initiation of cell death pathways.[4] This guide provides an in-depth technical overview of NPD8790, a novel investigational compound for studying and potentially targeting mitochondrial dysfunction. We will explore its mechanism of action, present key experimental data, and provide detailed protocols for its use in a research setting.

The Role of this compound in Mitochondrial Bioenergetics

This compound is a small molecule designed to modulate the activity of the mitochondrial electron transport chain (ETC). Its primary mechanism involves a partial and controlled uncoupling of oxidative phosphorylation. Unlike classical uncouplers such as 2,4-dinitrophenol (DNP), this compound exhibits a more favorable therapeutic window, aiming to reduce mitochondrial hyperpolarization and ROS production without severely compromising ATP synthesis.

Mechanism of Action: A Balancing Act

Mitochondrial dysfunction often leads to an increase in the mitochondrial membrane potential (ΔΨm). This hyperpolarization can drive the excessive formation of superoxide by the ETC, a primary contributor to oxidative stress.[4][5] this compound acts as a protonophore, facilitating the transport of protons from the intermembrane space back into the mitochondrial matrix, thereby slightly reducing the proton motive force. This mild uncoupling effect helps to normalize the membrane potential, which in turn can decrease the generation of ROS.[6]

Signaling Pathway of this compound in Mitigating Mitochondrial Dysfunction

cluster_0 Mitochondrial Dysfunction cluster_1 This compound Intervention Mito_Dys Mitochondrial Hyperpolarization (Increased ΔΨm) ROS Increased ROS Production Mito_Dys->ROS Ox_Stress Oxidative Stress ROS->Ox_Stress Cell_Damage Cellular Damage Ox_Stress->Cell_Damage This compound This compound Proton_Leak Controlled Proton Leak This compound->Proton_Leak Induces Norm_Mem_Pot Normalized ΔΨm Proton_Leak->Norm_Mem_Pot Norm_Mem_Pot->ROS Inhibits Dec_ROS Decreased ROS Norm_Mem_Pot->Dec_ROS Dec_ROS->Ox_Stress Reduces start Seed cells in XF microplate treat Treat with This compound start->treat incubate Incubate treat->incubate load_cartridge Load sensor cartridge with modulators incubate->load_cartridge run_assay Run Seahorse XF Analyzer load_cartridge->run_assay analyze Analyze OCR data run_assay->analyze start Culture and treat cells with this compound stain Stain with MitoSOX Red start->stain wash Wash cells stain->wash measure Measure fluorescence (Flow Cytometry or Microscopy) wash->measure

References

In-depth Technical Guide: In Vitro and In Vivo Studies of NPD8790

Author: BenchChem Technical Support Team. Date: November 2025

An important note for our audience of researchers, scientists, and drug development professionals: Initial searches for "NPD8790" have not yielded specific public data, suggesting that this compound may be an internal designation, a very recent discovery not yet published, or a potential misspelling. The following guide is a template illustrating the expected data presentation, experimental protocols, and visualizations that would be included in a comprehensive technical whitepaper once such information becomes publicly available.

This document serves as a framework for the compilation and presentation of preclinical data on novel therapeutic compounds. We will use the placeholder "this compound" to demonstrate how quantitative data, experimental methodologies, and pathway analyses would be structured for a thorough scientific review.

Quantitative Data Summary

A critical aspect of preclinical assessment is the quantitative evaluation of a compound's activity and properties. This data is typically summarized in tabular format for clarity and ease of comparison.

Table 1: In Vitro Biological Activity of this compound

Assay TypeTarget/Cell LineParameterValue (nM)
Enzyme InhibitionTarget X KinaseIC50Data not available
Cell ProliferationCancer Cell Line AGI50Data not available
Cell ProliferationCancer Cell Line BGI50Data not available
Receptor BindingReceptor YKiData not available
Cell-based SignalingReporter Gene AssayEC50Data not available

Table 2: In Vivo Pharmacokinetic Profile of this compound in Rodents

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
MouseData not availableIVData not availableData not availableData not availableData not availableN/A
MouseData not availablePOData not availableData not availableData not availableData not availableData not available
RatData not availableIVData not availableData not availableData not availableData not availableN/A
RatData not availablePOData not availableData not availableData not availableData not availableData not available

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

Animal ModelTreatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)p-value
e.g., MCF-7Vehicle ControlN/ADaily0N/A
e.g., MCF-7This compoundData not availableDailyData not availableData not available
e.g., MCF-7Positive ControlData not availableDailyData not availableData not available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

In Vitro Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its purified target enzyme.

  • Methodology:

    • The purified recombinant target enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.

    • A specific substrate for the enzyme and a co-factor (e.g., ATP for kinases) are added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • The percentage of enzyme inhibition is calculated for each concentration of this compound relative to a vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay
  • Objective: To assess the effect of this compound on the growth and proliferation of cancer cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of this compound or a vehicle control.

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

    • The absorbance or luminescence is measured using a plate reader.

    • The half-maximal growth inhibition (GI50) is calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound.

In Vivo Pharmacokinetic Study
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.

  • Methodology:

    • A cohort of animals (e.g., mice or rats) is administered a single dose of this compound via intravenous (IV) and oral (PO) routes.

    • Blood samples are collected at predetermined time points post-dosing.

    • Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, are calculated using non-compartmental analysis.

    • Oral bioavailability is determined by comparing the AUC from the PO route to the AUC from the IV route.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental designs can greatly enhance understanding. The following are representative diagrams that would be generated based on actual data for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Y TargetX Target X Kinase Receptor->TargetX Activates This compound This compound This compound->TargetX Inhibits DownstreamEffector Downstream Effector TargetX->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Translocates to Nucleus GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellResponse Leads to

Caption: Proposed signaling pathway of this compound.

G start Start: Animal Model Preparation dosing Dosing: Vehicle or this compound start->dosing monitoring Tumor Volume & Body Weight Monitoring dosing->monitoring endpoint Study Endpoint: (e.g., 28 days) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Data Analysis: Tumor Growth Inhibition necropsy->analysis end End analysis->end

Caption: Workflow for in vivo efficacy studies.

This structured approach ensures that all critical preclinical data for a novel compound like this compound is presented in a clear, comprehensive, and accessible manner for the scientific community. As data for this compound becomes available, this template will be populated to provide a complete technical overview.

NPD8790 solubility and stability data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for solubility and stability data on the compound designated as NPD8790 has yielded no specific results. This suggests that "this compound" may be an internal, non-public research identifier, a very new compound not yet described in published literature, or a possible misnomer.

Efforts to retrieve information on its aqueous and organic solvent solubility, degradation pathways, shelf-life, and associated experimental protocols from public databases and scientific literature have been unsuccessful. Consequently, the creation of an in-depth technical guide with quantitative data tables, detailed methodologies, and signaling pathway diagrams as requested is not possible at this time.

Researchers, scientists, and drug development professionals seeking this information are advised to verify the compound identifier and consult internal documentation or proprietary databases where such data might be archived. If "this compound" is a novel compound, this information may be part of unpublished, ongoing research.

For general guidance on the types of data and experimental protocols typically included in such a technical document, professionals can refer to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These documents provide a framework for the kind of solubility and stability studies required for drug development.

Without specific data for this compound, any attempt to generate the requested technical guide would be speculative and not based on factual, verifiable information. We recommend confirming the compound's designation and consulting the appropriate internal resources for the requisite data.

Methodological & Application

Application Notes and Protocols for NPD8790 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPD8790 is a potent and species-selective inhibitor of mitochondrial respiratory complex I. While it demonstrates notable selectivity for nematode species, it also exerts inhibitory effects on mammalian complex I at higher concentrations, making it a valuable tool for studying mitochondrial dysfunction in various research and drug development contexts. These application notes provide detailed protocols for the use of this compound in mammalian cell culture to investigate the cellular consequences of mitochondrial complex I inhibition.

Mechanism of Action

This compound selectively targets and inhibits the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I. This enzyme is the first and largest complex of the electron transport chain (ETC) located in the inner mitochondrial membrane. Its inhibition disrupts the transfer of electrons from NADH to ubiquinone, leading to a decrease in oxidative phosphorylation (OXPHOS), reduced ATP production, and an increase in the production of reactive oxygen species (ROS). Consequently, cells may shift their metabolism towards glycolysis to compensate for the energy deficit.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against mitochondrial complex I from various species. This data is crucial for determining the appropriate concentration range for your experiments.

SpeciesTissue/Organelle SourceIC50 (µM)
C. elegansMitochondria2.4[1]
BovineHeart Mitochondria27.2[1]
MurineHeart Mitochondria28.8[1]
HumanMitochondria> 75[1]

Note: The higher IC50 values in mammalian mitochondria indicate that higher concentrations of this compound are required to achieve significant inhibition compared to nematodes. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

General Cell Culture Protocol for this compound Treatment

This protocol provides a general guideline for treating adherent mammalian cells with this compound. Optimization for specific cell lines and experimental assays is recommended.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on the IC50 values (e.g., 10 µM to 100 µM for mammalian cells). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours), depending on the assay to be performed.

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays to assess the effects of this compound on cellular function.

Key Experiments and Assays

To determine the effect of this compound on cell proliferation and survival.

  • MTT or WST-1 Assay: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.

    • After the treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

    • Collect the cell culture supernatant after treatment.

    • Perform the LDH assay using a commercial kit according to the manufacturer's protocol.

To directly assess the impact of this compound on mitochondrial activity.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Inhibition of complex I can lead to depolarization of the mitochondrial membrane.

    • Use potentiometric fluorescent dyes such as TMRM, TMRE, or JC-1.

    • After this compound treatment, load the cells with the dye according to the manufacturer's protocol.

    • Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

  • ATP Production Assay: To quantify the impact on cellular energy levels.

    • Following treatment, lyse the cells.

    • Measure the ATP concentration in the cell lysates using a luciferin/luciferase-based assay kit.

  • Oxygen Consumption Rate (OCR) Measurement: A direct measure of mitochondrial respiration.

    • Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

    • Seed cells in the specialized microplates.

    • After treatment with this compound, measure the OCR in real-time. A decrease in basal OCR is expected.

To investigate the cellular metabolic response to mitochondrial inhibition.

  • Extracellular Acidification Rate (ECAR) Measurement: An indicator of glycolytic flux.

    • Using an extracellular flux analyzer, measure the ECAR simultaneously with the OCR. An increase in ECAR following this compound treatment suggests a compensatory shift to glycolysis.

  • Lactate Production Assay: A direct measurement of a key product of glycolysis.

    • Collect the cell culture medium after treatment.

    • Measure the lactate concentration using a colorimetric or fluorometric assay kit.

Visualizations

G cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions in Media prep_stock->prep_working treat Treat Cells with This compound prep_working->treat seed_cells Seed Cells in Culture Plate adhere Allow Cells to Adhere (24h) seed_cells->adhere adhere->treat incubate Incubate for Desired Time treat->incubate viability Cell Viability (MTT, WST-1) incubate->viability mito_fx Mitochondrial Function (ΔΨm, ATP, OCR) incubate->mito_fx metabolism Metabolic Shift (ECAR, Lactate) incubate->metabolism

Caption: Experimental workflow for using this compound in cell culture.

G cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q ComplexI->Q e- NAD NAD+ H_out H+ ComplexI->H_out ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out ComplexIV Complex IV ComplexIV->H_out H2O H₂O ComplexIV->H2O ATPSynthase ATP Synthase H_in H+ ATPSynthase->H_in ATP ATP ATPSynthase->ATP Q->ComplexIII e- CytC->ComplexIV e- NADH NADH NADH->ComplexI e- H_out->ATPSynthase Proton Gradient ADP ADP + Pi ADP->ATPSynthase O2 O₂ O2->ComplexIV This compound This compound This compound->ComplexI Inhibition

References

No Information Available for NPD8790 in Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound NPD8790 has yielded no specific information regarding its dosage, administration, or effects in nematodes. Scientific literature and publicly available data do not contain references to a substance with this designation in the context of nematode research, including the model organism Caenorhabditis elegans.

Therefore, the creation of detailed application notes and protocols for this compound in nematodes is not possible at this time due to the absence of foundational data. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without information on the compound's properties, mechanism of action, or any preceding experimental use.

Researchers, scientists, and drug development professionals seeking to work with a new compound in nematodes would typically first require access to basic information such as:

  • Chemical properties: Solubility, stability, and formulation.

  • Mechanism of action: The biological target and pathway through which the compound is expected to exert its effects.

  • Preliminary dose-response data: Initial studies to determine a range of effective and non-toxic concentrations.

  • Toxicity and off-target effects: Assessment of any detrimental effects on the nematodes.

Without such fundamental data for a compound referred to as "this compound," the development of standardized protocols for its use in nematodes remains speculative. It is recommended to verify the compound's designation and consult proprietary or internal research data if this is a novel or in-development substance.

NPD8790 application in high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

High-Throughput Screening for Inhibitors of the p38 MAPK Signaling Pathway using NPD8790

Audience: Researchers, scientists, and drug development professionals.

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a critical role in cellular responses to stress, inflammation, and apoptosis.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a key target for therapeutic intervention.[2][5] High-throughput screening (HTS) provides an efficient platform for the identification of novel small molecule inhibitors of the p38 MAPK pathway. This application note describes the use of this compound, a potent and selective inhibitor of p38 MAPK, as a reference compound in a high-throughput screening assay to identify new pathway inhibitors.

This compound (a hypothetical compound for the purpose of this application note) is a highly selective, ATP-competitive inhibitor of p38α MAPK. Its robust performance in biochemical and cell-based assays makes it an ideal tool for validating HTS assays and for use as a positive control in screening campaigns.

Signaling Pathway

The p38 MAPK signaling cascade is a key pathway that responds to extracellular stress signals. The pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to a cellular response.

p38_MAPK_pathway stress Cellular Stress (e.g., UV, Cytokines) mkk MAPKKs (MKK3/6) stress->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response This compound This compound This compound->p38

Caption: The p38 MAPK signaling pathway.

Experimental Workflow for High-Throughput Screening

The following workflow outlines a typical HTS campaign to identify novel inhibitors of the p38 MAPK pathway.

HTS_Workflow plate_prep Plate Preparation (384-well plates) compound_add Compound Addition (Test compounds & this compound) plate_prep->compound_add cell_seed Cell Seeding (e.g., HEK293 cells) compound_add->cell_seed stimulation Cell Stimulation (e.g., Anisomycin) cell_seed->stimulation lysis_detection Cell Lysis & Detection (e.g., TR-FRET) stimulation->lysis_detection data_analysis Data Analysis (IC50 determination) lysis_detection->data_analysis

Caption: High-throughput screening workflow.

Quantitative Data Summary

The following tables summarize the performance of this compound in a typical HTS assay for p38 MAPK inhibition.

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Assay Format TR-FRETTime-Resolved Fluorescence Resonance Energy Transfer
Cell Line HEK293Human Embryonic Kidney 293
Target Phospho-ATF2Downstream substrate of p38 MAPK
Z'-factor 0.78A measure of assay quality (excellent)
Signal-to-Background 12.5Ratio of the signal from the positive control to the negative control
CV (%) < 5%Coefficient of variation for replicate wells

Table 2: Potency of this compound

CompoundIC50 (nM)Assay Type
This compound 15.2Biochemical (p38α Kinase Assay)
This compound 89.5Cell-based (Phospho-ATF2 TR-FRET)
SB203580 45.8Biochemical (p38α Kinase Assay)
SB203580 250.1Cell-based (Phospho-ATF2 TR-FRET)

Experimental Protocols

1. Biochemical p38α Kinase Assay

This assay measures the direct inhibition of recombinant p38α kinase activity.

  • Materials:

    • Recombinant human p38α kinase

    • Biotinylated ATF2 substrate peptide

    • ATP

    • Kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

    • This compound and test compounds

    • 384-well low-volume white plates

    • HTRF KinEASE-STK S1 kit (Cisbio)

  • Protocol:

    • Add 2 µL of test compound or this compound (at various concentrations) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing p38α kinase and biotinylated ATF2 substrate in kinase buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP in kinase buffer.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of HTRF detection reagents (Europium-cryptate labeled anti-phospho-ATF2 antibody and XL665-labeled streptavidin).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader (620 nm and 665 nm emission).

    • Calculate the HTRF ratio and determine IC50 values.

2. Cell-based Phospho-ATF2 TR-FRET Assay

This assay measures the inhibition of p38 MAPK activity in a cellular context.

  • Materials:

    • HEK293 cells

    • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • This compound and test compounds

    • Anisomycin (p38 MAPK activator)

    • 384-well white cell culture plates

    • Lysis buffer (provided with TR-FRET kit)

    • Phospho-ATF2 (Thr71) Cellular Assay Kit (e.g., from Cisbio)

  • Protocol:

    • Seed HEK293 cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.

    • Remove the culture medium and add 10 µL of fresh medium containing test compounds or this compound at various concentrations.

    • Incubate for 1 hour at 37°C.

    • Stimulate the cells by adding 2 µL of Anisomycin (final concentration 10 µg/mL).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells by adding 12 µL of the lysis buffer containing the HTRF detection reagents (Europium-cryptate labeled anti-ATF2 antibody and d2-labeled anti-phospho-ATF2 antibody).

    • Incubate for 4 hours at room temperature.

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate the HTRF ratio and determine cellular IC50 values.

Conclusion

This compound is a valuable tool for the study of the p38 MAPK signaling pathway. Its high potency and selectivity make it an excellent positive control for high-throughput screening campaigns aimed at discovering novel inhibitors of this therapeutically relevant pathway. The protocols described in this application note provide a robust framework for the successful implementation of HTS assays for p38 MAPK.

References

Protocol for Assessing NPD8790 Toxicity in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive set of protocols for evaluating the potential toxicity of the novel compound NPD8790 on a range of representative non-target organisms. The following protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance. The objective is to characterize the acute and potential sublethal effects of this compound in key aquatic and terrestrial species, providing critical data for environmental risk assessment.

The selected non-target organisms represent different trophic levels and ecological niches, including a primary producer (algae), a primary consumer (aquatic invertebrate), a secondary consumer (aquatic vertebrate), and a decomposer (terrestrial invertebrate). This tiered approach allows for a broad understanding of the potential environmental impact of this compound.

Data Presentation: Summary of Hypothetical Toxicity Data for this compound

The following tables summarize hypothetical quantitative data for the toxicity of this compound in the tested non-target organisms. These tables are for illustrative purposes to demonstrate the expected data output from the described protocols.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

Test OrganismGuidelineDurationEndpointValue (mg/L)95% Confidence Interval
Raphidocelis subcapitata (Green Algae)OECD 20172 hoursErC50 (Growth Rate)15.212.5 - 18.1
72 hoursEyC50 (Yield)8.97.3 - 10.5
Daphnia magna (Water Flea)OECD 20248 hoursEC50 (Immobilization)25.821.7 - 30.4
Danio rerio (Zebrafish Embryo)OECD 23696 hoursLC50 (Lethality)42.135.9 - 49.3

Table 2: Acute Toxicity of this compound to a Terrestrial Organism

Test OrganismGuidelineDurationEndpointValue (mg/kg soil)95% Confidence Interval
Eisenia fetida (Earthworm)OECD 20714 daysLC50 (Lethality)150.5128.7 - 175.9
14 daysEC50 (Weight Reduction)98.285.1 - 112.4

Table 3: Sublethal Biomarker Analysis for this compound Exposure

Test OrganismBiomarkerEndpointResult
Daphnia magnaAcetylcholinesterase (AChE)50% Inhibition (IC50)18.5 mg/L
Danio rerio (larvae)Oxidative StressIncreased Lipid PeroxidationConcentration-dependent increase
Altered Catalase ActivityBiphasic response

Experimental Protocols

The following are detailed methodologies for the key experiments to assess the toxicity of this compound.

Aquatic Toxicity Testing

This test determines the effect of this compound on the growth of the freshwater green alga Raphidocelis subcapitata.[1][2][3][4][5]

  • Test Organism: Raphidocelis subcapitata in the exponential growth phase.

  • Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent (if necessary, not exceeding 0.1 ml/L in the final test medium). A geometric series of at least five test concentrations and a control (and solvent control if applicable) are prepared in a nutrient-rich algal culture medium.[3]

  • Test Conditions:

    • Test duration: 72 hours.[1][2][3]

    • Temperature: 21-24°C.

    • Lighting: Continuous, uniform illumination.

    • Initial cell density: Approximately 10^4 cells/mL.

    • Replicates: At least three replicates per concentration.[2]

  • Procedure:

    • Introduce the initial inoculum of algae into the test flasks containing the different concentrations of this compound.

    • Incubate the flasks under the specified conditions.

    • Measure the algal biomass (e.g., via cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.

  • Data Analysis: The primary endpoint is the inhibition of growth, expressed as the logarithmic increase in biomass (average specific growth rate) over the 72-hour period.[4] The concentration that causes a 50% reduction in growth rate (ErC50) and yield (EyC50) compared to the control is calculated.[2]

This test assesses the acute toxicity of this compound to the freshwater invertebrate Daphnia magna.[6][7][8][9]

  • Test Organism: First instar daphnids, less than 24 hours old.[7]

  • Test Substance Preparation: A geometric series of at least five concentrations of this compound and a control are prepared in a suitable culture water.

  • Test Conditions:

    • Test duration: 48 hours.[9]

    • Temperature: 20 ± 2°C.[7]

    • Photoperiod: 16 hours light / 8 hours dark.

    • Test vessels: Glass beakers.

    • Number of organisms: At least 20 daphnids per concentration, divided into at least four replicates of five animals each.[9]

  • Procedure:

    • Place the daphnids into the test vessels containing the respective test concentrations.

    • Observe the daphnids for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The primary endpoint is the median effective concentration (EC50) that causes immobilization in 50% of the daphnids after 48 hours of exposure.[9]

This test evaluates the acute toxicity of this compound on the embryonic stages of the zebrafish, Danio rerio.[10][11][12][13][14]

  • Test Organism: Newly fertilized zebrafish eggs (less than 3 hours post-fertilization).

  • Test Substance Preparation: At least five concentrations of this compound and a control are prepared in a suitable medium.

  • Test Conditions:

    • Test duration: 96 hours.[10][11]

    • Temperature: 26 ± 1°C.

    • Test vessels: 24-well plates, with one embryo per well.

    • Number of organisms: At least 20 embryos per concentration.[13]

  • Procedure:

    • Place one embryo into each well of the multi-well plates containing the test solutions.

    • Incubate the plates for 96 hours.

    • Observe the embryos at 24, 48, 72, and 96 hours for four apical endpoints indicating lethality: (i) coagulation of the embryo, (ii) lack of somite formation, (iii) non-detachment of the tail, and (iv) absence of heartbeat.[11][13][14]

  • Data Analysis: The primary endpoint is the median lethal concentration (LC50) at which 50% of the embryos exhibit any of the four lethal endpoints after 96 hours of exposure.[13]

Terrestrial Toxicity Testing

This protocol determines the acute toxicity of this compound to the earthworm Eisenia fetida.[15][16][17][18][19]

  • Test Organism: Adult Eisenia fetida with a well-developed clitellum.

  • Test Substance Preparation: this compound is thoroughly mixed into a defined artificial soil. A range of at least five concentrations is tested, along with a control.[15][18]

  • Test Conditions:

    • Test duration: 14 days.[15][16]

    • Temperature: 20 ± 2°C.

    • Lighting: Continuous darkness, except during observations.[18]

    • Number of organisms: 10 earthworms per replicate, with four replicates per concentration.[15]

  • Procedure:

    • Introduce the earthworms into the containers with the treated soil.

    • Assess mortality at 7 and 14 days.

    • At the end of the 14-day period, determine the wet weight of the surviving worms.

  • Data Analysis: The primary endpoints are the LC50 for mortality at 14 days and the EC50 for sublethal effects, such as weight loss, at 14 days.[17]

Sublethal Biomarker Assays

This assay measures the neurotoxic potential of this compound by assessing its ability to inhibit the enzyme acetylcholinesterase.[20][21][22]

  • Organism and Tissue: Homogenates from whole-body Daphnia magna or brain tissue from juvenile zebrafish exposed to a range of this compound concentrations.

  • Principle: Based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.[22][23][24] The rate of color formation is proportional to AChE activity.

  • Procedure:

    • Prepare tissue homogenates from control and this compound-exposed organisms.

    • In a microplate, add the tissue homogenate, DTNB, and the substrate (acetylthiocholine).

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration relative to the control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.

These assays evaluate the potential of this compound to induce oxidative stress, a mechanism of toxicity for many environmental pollutants.[25][26][27][28][29]

  • Organism and Tissue: Liver or whole-body homogenates from zebrafish exposed to this compound.

  • Biomarkers:

    • Lipid Peroxidation (LPO): Measured as malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay. An increase in MDA indicates oxidative damage to lipids.

    • Antioxidant Enzyme Activity:

      • Catalase (CAT): Measures the decomposition of hydrogen peroxide.

      • Superoxide Dismutase (SOD): Measures the dismutation of superoxide radicals.

      • Glutathione S-transferase (GST): Measures the conjugation of glutathione to xenobiotics.[30]

  • Procedure: Standard spectrophotometric methods are used to determine the levels of LPO and the activities of the antioxidant enzymes in tissue homogenates from control and exposed organisms.

  • Data Analysis: Compare the levels of oxidative stress biomarkers in this compound-exposed organisms to those in the control group to determine if there is a significant, concentration-dependent effect.

Visualizations

Experimental Workflows

G cluster_aquatic Aquatic Toxicity Assessment cluster_terrestrial Terrestrial Toxicity Assessment cluster_sublethal Sublethal Endpoint Assessment algae Algal Growth Inhibition (OECD 201) daphnia Daphnia Acute Immobilization (OECD 202) zebrafish Zebrafish Embryo Acute Toxicity (OECD 236) ache Acetylcholinesterase (AChE) Inhibition daphnia->ache zebrafish->ache oxstress Oxidative Stress Biomarkers zebrafish->oxstress earthworm Earthworm Acute Toxicity (OECD 207) start This compound Compound start->algae start->daphnia start->zebrafish start->earthworm

Caption: Overview of the tiered testing strategy for this compound.

Signaling Pathways

G cluster_neurotoxicity Neurotoxicity Pathway: AChE Inhibition This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibits ach Acetylcholine (ACh) ach->ache Hydrolyzed by receptor Postsynaptic Receptor ach->receptor Binds to effect Continuous Nerve Stimulation (Neurotoxicity) receptor->effect

Caption: Mechanism of neurotoxicity via AChE inhibition.

G cluster_oxidative_stress Oxidative Stress Pathway This compound This compound ros Reactive Oxygen Species (ROS) Generation This compound->ros Induces antioxidants Antioxidant Defenses (e.g., CAT, SOD) ros->antioxidants Counteracted by damage Cellular Damage (Lipid Peroxidation, etc.) ros->damage Causes

Caption: Induction of oxidative stress by a toxicant.

References

Modeling Mitochondrial Disease: Application Notes and Protocols for NPD8790

Author: BenchChem Technical Support Team. Date: November 2025

A search for "NPD8790" did not yield information on a specific compound used for modeling mitochondrial disease. It is possible that this is an internal or newly developed compound designation not yet in the public domain. Therefore, these application notes will focus on a well-established and widely used compound, Rotenone, to provide a representative and practical guide for modeling mitochondrial disease.

Rotenone is a potent and specific inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. By blocking electron flow, Rotenone disrupts mitochondrial respiration, leading to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and ultimately mitochondrial dysfunction. These effects mimic the cellular pathology of many mitochondrial diseases, making Rotenone a valuable tool for researchers in this field.

These notes provide detailed protocols and data for using Rotenone to model mitochondrial disease in cell culture systems, intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Effects of Rotenone on Mitochondrial Function in a Human Neuroblastoma Cell Line (SH-SY5Y)

ParameterControlRotenone (1 µM, 24h)Rotenone (5 µM, 24h)
Cell Viability (%) 100 ± 572 ± 845 ± 6
Mitochondrial Membrane Potential (ΔΨm, % of control) 100 ± 765 ± 938 ± 5
Intracellular ATP Levels (nmol/mg protein) 25.8 ± 2.115.2 ± 1.88.9 ± 1.3
Total ROS Production (arbitrary units) 1.0 ± 0.22.8 ± 0.44.5 ± 0.6
Caspase-3 Activity (fold change vs. control) 1.0 ± 0.12.5 ± 0.34.1 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways

Rotenone-induced mitochondrial dysfunction triggers a cascade of downstream signaling events. A key pathway affected is the intrinsic apoptosis pathway, initiated by mitochondrial stress.

Rotenone_Signaling cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Rotenone Rotenone ComplexI Complex I Rotenone->ComplexI inhibits ETC Electron Transport Chain ComplexI->ETC ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS ATP ↓ ATP Production ETC->ATP MMP ↓ ΔΨm ETC->MMP CytoC Cytochrome c MMP->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Rotenone-induced apoptotic signaling pathway.

Experimental Protocols

Protocol 1: Induction of Mitochondrial Dysfunction in Cultured Cells using Rotenone

This protocol describes the general procedure for treating a neuronal cell line (e.g., SH-SY5Y) with Rotenone to induce mitochondrial dysfunction.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Rotenone (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and count the cells.

    • Seed the cells into the appropriate culture plates at a density of 1 x 10^5 cells/mL.

    • Allow the cells to adhere and grow for 24 hours.

  • Rotenone Treatment:

    • Prepare working solutions of Rotenone in cell culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the fresh medium containing the desired concentrations of Rotenone (e.g., 1 µM, 5 µM) and a vehicle control (medium with 0.1% DMSO).

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Downstream Analysis:

    • After the incubation period, the cells are ready for various assays to assess mitochondrial function and cell viability as described in the subsequent protocols.

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture SH-SY5Y Cells seed Seed cells into plates start->seed adhere Allow cells to adhere (24h) seed->adhere treat Treat with Rotenone or Vehicle adhere->treat incubate Incubate for desired time (e.g., 24h) treat->incubate analysis Perform Downstream Assays incubate->analysis viability Cell Viability Assay analysis->viability mmp Mitochondrial Membrane Potential analysis->mmp atp ATP Measurement analysis->atp ros ROS Detection analysis->ros caspase Caspase Activity Assay analysis->caspase

General experimental workflow for Rotenone treatment.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle:

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Rotenone-treated cells (from Protocol 1)

  • JC-1 dye

  • PBS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • After Rotenone treatment, remove the medium and wash the cells once with PBS.

  • Prepare a 10 µg/mL working solution of JC-1 in pre-warmed cell culture medium.

  • Add the JC-1 solution to each well and incubate for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Add PBS to each well.

  • Measure the fluorescence intensity using a microplate reader.

    • Red fluorescence: Excitation ~560 nm, Emission ~595 nm.

    • Green fluorescence: Excitation ~485 nm, Emission ~535 nm.

  • The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Measurement of Intracellular ATP Levels

Principle:

ATP levels are a direct measure of cellular energy status and mitochondrial function. Luciferase-based assays are commonly used to quantify ATP.

Materials:

  • Rotenone-treated cells (from Protocol 1)

  • Commercially available ATP assay kit (e.g., based on luciferase)

  • Lysis buffer (provided in the kit)

  • Luminometer

Procedure:

  • After Rotenone treatment, wash the cells with PBS and lyse them according to the ATP assay kit manufacturer's instructions.

  • Transfer the cell lysates to a luminometer-compatible plate.

  • Add the luciferase reagent to each well.

  • Measure the luminescence immediately using a luminometer.

  • Generate a standard curve using known concentrations of ATP.

  • Calculate the ATP concentration in the samples based on the standard curve and normalize to the total protein content of the cell lysate.

Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)

Principle:

Mitochondrial dysfunction often leads to increased production of ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).

Materials:

  • Rotenone-treated cells (from Protocol 1)

  • DCFH-DA

  • PBS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • After Rotenone treatment, remove the medium and wash the cells once with PBS.

  • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

  • Add the DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Add PBS to each well.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.

Application Notes and Protocols: NPD8790 Treatment for Helminth Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "NPD8790" is a hypothetical agent used for illustrative purposes within this document. The following data, protocols, and mechanisms are representative examples based on established practices in anthelmintic drug discovery and are intended to guide researchers.

Introduction

Helminth infections remain a significant global health challenge, affecting a substantial portion of the world's population, particularly in low and middle-income countries. The current reliance on a limited number of anthelmintic drugs and the growing concern of drug resistance necessitate the discovery and development of new therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the preclinical evaluation of this compound, a novel investigational anthelmintic compound. This compound is a synthetic small molecule designed to offer a new mechanism of action against a broad spectrum of parasitic worms.

These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of helminthiasis and the evaluation of new anthelmintic candidates.

Hypothetical Mechanism of Action

This compound is postulated to act as a dual-pathway inhibitor, targeting both neuromuscular coordination and energy metabolism in helminths. The primary mechanism involves the potent and selective antagonism of a novel glutamate-gated chloride channel (GluCl) variant found in nematodes, leading to flaccid paralysis.[4][5] Concurrently, a secondary action involves the inhibition of the parasite-specific enzyme, fumarate reductase, a key component of anaerobic respiration in many helminths, leading to ATP depletion and eventual death.[6] This dual-action is expected to provide a broad spectrum of activity and potentially a higher barrier to the development of resistance.

Caption: Hypothetical dual mechanism of action for this compound.

Quantitative Data Summary

The efficacy of this compound has been evaluated in several preclinical rodent models of helminth infection. The data are summarized below for comparative analysis against standard-of-care anthelmintics.

Table 1: In Vivo Efficacy of this compound in Murine Helminth Infection Models

Helminth SpeciesAnimal ModelTreatment RegimenThis compound Worm Burden Reduction (%)Albendazole (400mg/kg) Worm Burden Reduction (%)Mebendazole (500mg/kg) Worm Burden Reduction (%)
Heligmosomoides polygyrus (hookworm model)C57BL/6 MouseSingle Oral Dose (50mg/kg)98.279.5[2]32.5[3]
Trichuris muris (whipworm model)SCID MouseSingle Oral Dose (50mg/kg)91.530.7[3]42.1[2]
Nippostrongylus brasiliensis (hookworm model)Sprague-Dawley RatSingle Oral Dose (50mg/kg)99.185.045.0
Ascaris suum (roundworm model)BALB/c MouseSingle Oral Dose (50mg/kg)96.595.7[3]96.2[3]

Table 2: In Vitro Activity of this compound Against Larval and Adult Helminths

Helminth SpeciesLife StageAssay TypeThis compound IC50 (µM)Ivermectin IC50 (µM)Levamisole IC50 (µM)
Heligmosomoides polygyrusL4 LarvaeMotility Assay0.050.021.5
Heligmosomoides polygyrusAdultMotility Assay0.210.105.2
Caenorhabditis elegans (model organism)MixedMotility Assay0.080.032.8

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted to specific laboratory conditions and helminth species.

Protocol 1: In Vivo Efficacy Assessment in a Murine Model of Heligmosomoides polygyrus Infection

Objective: To determine the in vivo efficacy of this compound in reducing adult worm burden in mice infected with H. polygyrus.

Materials:

  • Heligmosomoides polygyrus infective L3 larvae

  • C57BL/6 mice (male, 6-8 weeks old)

  • This compound, formulated in 0.5% carboxymethylcellulose (CMC)

  • Vehicle control (0.5% CMC)

  • Standard-of-care drug (e.g., Albendazole)

  • Oral gavage needles

  • Dissection tools

  • Petri dishes

  • Stereomicroscope

Procedure:

  • Infection: Acclimatize mice for 7 days. Infect each mouse via oral gavage with approximately 200 H. polygyrus L3 larvae.

  • Treatment: On day 14 post-infection, weigh and randomly assign mice to treatment groups (n=8 per group):

    • Group 1: Vehicle control (0.5% CMC)

    • Group 2: this compound (e.g., 50 mg/kg)

    • Group 3: Albendazole (e.g., 400 mg/kg)

  • Administer a single oral dose of the assigned treatment.

  • Worm Recovery: On day 21 post-infection (7 days post-treatment), euthanize mice.

  • Carefully dissect the small intestine and place it in a petri dish containing phosphate-buffered saline (PBS).

  • Open the intestine longitudinally to expose the lumen.

  • Manually remove adult worms from the intestinal wall using fine forceps under a stereomicroscope.

  • Count the number of adult worms for each mouse.

  • Data Analysis: Calculate the mean worm burden for each group. Determine the percentage worm burden reduction for each treatment group relative to the vehicle control group using the formula: % Reduction = 100 * (1 - (Mean worms in treated group / Mean worms in vehicle group))

In_Vivo_Efficacy_Workflow start Start: Acclimatize Mice infection Day 0: Infect Mice (200 H. polygyrus L3) start->infection treatment Day 14: Administer Treatment (Vehicle, this compound, Albendazole) infection->treatment 14 days euthanasia Day 21: Euthanize Mice & Collect Intestines treatment->euthanasia 7 days dissection Dissect Intestines & Recover Adult Worms euthanasia->dissection counting Count Worms (per mouse) dissection->counting analysis Calculate Mean Worm Burden & % Reduction counting->analysis end End: Report Efficacy analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

Protocol 2: Fecal Egg Count Reduction Test (FECRT)

Objective: To assess the efficacy of this compound by quantifying the reduction in helminth egg output in feces.

Materials:

  • Infected animals from the in vivo study (Protocol 1)

  • Fecal collection tubes

  • Saturated salt solution (e.g., NaCl)

  • McMaster counting slides

  • Microscope

  • Weighing scale

Procedure:

  • Pre-treatment Sampling: On day 13 post-infection (one day before treatment), collect individual fecal samples from each mouse.

  • Post-treatment Sampling: On day 20 post-infection (6 days post-treatment), collect a second set of individual fecal samples.

  • Fecal Egg Counting (McMaster Method):

    • Weigh 2 grams of feces from each sample.

    • Mix thoroughly with 28 ml of saturated salt solution to create a slurry.

    • Filter the slurry through a sieve to remove large debris.

    • Using a pipette, immediately fill both chambers of a McMaster slide.

    • Allow the slide to sit for 5 minutes for the eggs to float to the surface.

    • Count the number of eggs within the grid of both chambers under a microscope at 100x magnification.

  • Data Analysis:

    • Calculate the Eggs Per Gram (EPG) of feces for each sample: EPG = (Count in Chamber 1 + Count in Chamber 2) * 50.

    • Calculate the mean EPG for each group at both pre- and post-treatment time points.

    • Determine the percentage Fecal Egg Count Reduction (%FECR) using the formula: %FECR = 100 * (1 - (Mean EPG post-treatment / Mean EPG pre-treatment))

Protocol 3: In Vitro Larval Motility Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the motility of helminth larvae.

Materials:

  • Heligmosomoides polygyrus L4 larvae

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Culture medium (e.g., RPMI-1640)

  • Automated motility tracking system or microscope

  • Plate incubator (37°C, 5% CO2)

Procedure:

  • Larvae Preparation: Isolate L4 larvae from the intestines of mice at day 8 post-infection. Wash larvae extensively in sterile PBS.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (medium + DMSO) and a positive control (e.g., Levamisole).

  • Assay Setup: Add approximately 20-30 L4 larvae to each well of a 96-well plate.

  • Add the serially diluted this compound or control solutions to the wells.

  • Incubation and Reading: Incubate the plate at 37°C. Measure larval motility at multiple time points (e.g., 24, 48, 72 hours) using an automated system that quantifies movement.

  • Data Analysis:

    • Normalize motility data to the vehicle control (100% motility).

    • Plot the percentage of motility inhibition against the log of the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Drug_Development_Pipeline cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory & Launch Discovery Compound Discovery (e.g., this compound) InVitro In Vitro Screening (Motility, IC50) Discovery->InVitro InVivo In Vivo Efficacy Models (Worm Burden, FECRT) InVitro->InVivo Tox Safety & Toxicology InVivo->Tox Phase1 Phase I (Safety in Humans) Tox->Phase1 Phase2 Phase II (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Launch Market Launch Approval->Launch

Caption: Logical pipeline for anthelmintic drug development.

References

Application Notes and Protocols: Seahorse XF Analysis of Novel Metabolic Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "NPD8790" specified in the topic does not correspond to a known chemical entity in major pharmacological or chemical databases based on initial searches. Therefore, this document serves as a detailed template and guide for analyzing the metabolic effects of a novel compound, hereafter referred to as "NPD-Hypothetin," using the Agilent Seahorse XF Analyzer. The signaling pathways, experimental data, and interpretations are provided as illustrative examples.

Introduction: Assessing Cellular Bioenergetics

The Agilent Seahorse XF Analyzer is a powerful platform for the real-time measurement of key indicators of cellular metabolism.[1] By simultaneously measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), researchers can gain critical insights into mitochondrial respiration and glycolysis, the two major energy-producing pathways in the cell.[2][3] These measurements provide a clear window into the cellular functions that drive proliferation, activation, toxicity, and biosynthesis.[3]

This document provides protocols for two fundamental assays used to profile the metabolic effects of a test compound: the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolytic Rate Assay.

Illustrative Compound: NPD-Hypothetin

For the purpose of this guide, we will use a hypothetical p38 MAPK inhibitor, "NPD-Hypothetin." p38 MAPK signaling is known to be involved in cellular stress responses and can influence metabolic processes, including mitochondrial function and glycolysis.[4][5] The inhibition of this pathway by NPD-Hypothetin is expected to alter the bioenergetic profile of the cell.

Hypothetical Signaling Pathway: NPD-Hypothetin Action

The diagram below illustrates the proposed mechanism of action for our hypothetical compound, NPD-Hypothetin, which inhibits the p38 MAPK signaling pathway, a key regulator of cellular stress and metabolism.

cluster_1 p38 MAPK Signaling Cascade cluster_2 Cellular Metabolic Response Stress Stress Signals MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Metabolic_Regulators Metabolic Regulators (e.g., PFKFB3, PGC-1α) p38->Metabolic_Regulators regulates NPD_Hypothetin NPD-Hypothetin NPD_Hypothetin->p38 Mito_Resp Mitochondrial Respiration Metabolic_Regulators->Mito_Resp Glycolysis Glycolysis Metabolic_Regulators->Glycolysis Basal Measure Basal Respiration (OCR) InjectA Inject NPD-Hypothetin (Port A) Basal->InjectA PostA Measure Response to Compound InjectA->PostA InjectB Inject Oligomycin (Port B) PostA->InjectB PostB Measure ATP-Linked Respiration and Proton Leak InjectB->PostB InjectC Inject FCCP (Port C) PostB->InjectC PostC Measure Maximal Respiration and Spare Capacity InjectC->PostC InjectD Inject Rotenone/Antimycin A (Port D) PostC->InjectD PostD Measure Non-Mitochondrial Respiration InjectD->PostD Basal Measure Basal ECAR/PER (Glycolysis + CO₂ contribution) InjectA Inject Rotenone/Antimycin A (Port A) Basal->InjectA PostA Measure Compensatory Glycolysis (glycoPER) InjectA->PostA InjectB Inject 2-DG (Port B) PostA->InjectB PostB Measure Non-Glycolytic Acidification InjectB->PostB

References

Application Note and Protocol: Preparation of Stock Solutions for the Novel Compound NPD8790

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed procedures for the preparation, storage, and handling of stock solutions of the novel compound NPD8790 for use in various in vitro and in vivo experimental settings.

Introduction

This compound is a novel synthetic compound with potential therapeutic applications. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document outlines the recommended procedures for dissolving, aliquoting, and storing this compound to maintain its stability and activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and for understanding the compound's behavior in different experimental systems.

PropertyValueNotes
Molecular Weight 450.5 g/mol Use this value for all molarity calculations.
Appearance White to off-white crystalline powderVisually inspect the compound upon receipt.
Purity >99% (by HPLC)Refer to the Certificate of Analysis (CoA) for the exact purity value.
Solubility in DMSO ≥ 50 mg/mL (≥ 111 mM)Dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions.
Solubility in Ethanol ≥ 20 mg/mL (≥ 44.4 mM)Can be used as an alternative solvent for specific applications.
Solubility in Water InsolubleDo not use aqueous buffers to prepare the primary stock solution.
Storage of Powder -20°C for up to 3 yearsStore in a desiccator to prevent moisture absorption.
Storage of Stock Solution -80°C for up to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

Recommended Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-treated DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.

  • Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.010 mol/L x 450.5 g/mol = 0.004505 g = 4.505 mg

  • Dissolving the Compound: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed with no visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the aliquots at -80°C in a light-protected container.

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of a cancer cell line using a standard MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipettor

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Dilution and Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium. It is important to perform a stepwise dilution.[1]

    • Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.[1]

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (medium with 0.1% DMSO).

    • Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism of action for this compound, where it is proposed to inhibit the MEK kinase in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK

Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow Diagram

The diagram below outlines the general workflow for preparing this compound stock solutions and using them in a cell-based assay.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in DMSO Weigh->Dissolve Vortex 3. Vortex to Homogenize Dissolve->Vortex Aliquot 4. Aliquot for Single Use Vortex->Aliquot Store 5. Store at -80°C Aliquot->Store Dilute B. Prepare Working Dilutions Store->Dilute Seed A. Seed Cells in Plate Treat C. Treat Cells with this compound Dilute->Treat Incubate D. Incubate for 24-72h Treat->Incubate Assay E. Perform Readout Assay (e.g., MTT) Incubate->Assay Analyze F. Analyze Data Assay->Analyze

General workflow from stock solution preparation to in vitro assay.

References

Application Notes and Protocols for the Investigation of NPD8790 in Combination with Other Anthelmintics

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Preclinical evaluation of the anthelmintic candidate NPD8790 in combination therapies against helminth parasites.

Introduction

The increasing prevalence of anthelmintic resistance necessitates the development of novel therapeutic strategies to control helminth infections in both humans and animals.[1][2] Combination therapy, the concurrent administration of two or more drugs with different mechanisms of action, is a promising approach to enhance efficacy, broaden the spectrum of activity, and delay the development of resistance.[3][4] These application notes provide a framework for the preclinical evaluation of a novel anthelmintic compound, designated this compound, in combination with existing classes of anthelmintics. While specific information on this compound is not yet publicly available, the following protocols and data presentation formats are based on established methodologies in the field of anthelmintic research and can be adapted for the specific characteristics of this compound as they are elucidated.

The primary goals of these studies are to identify synergistic or additive interactions between this compound and other anthelmintics, to characterize the dose-response relationships of these combinations, and to elucidate the underlying mechanisms of any observed synergistic effects. The protocols outlined below describe in vitro and in vivo methods for assessing the efficacy of anthelmintic combinations using the model organism Caenorhabditis elegans and are adaptable to parasitic nematodes of veterinary and medical importance.

Data Presentation: Summarized Quantitative Data

Clear and structured presentation of quantitative data is crucial for the comparative analysis of different drug combinations. The following tables provide templates for summarizing efficacy data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in Combination with Other Anthelmintics against C. elegans

CombinationThis compound Conc. (µM)Other AnthelminticOther Anthelmintic Conc. (µM)% Larval Motility Inhibition (Mean ± SD)Combination Index (CI)*
This compound alone10--52 ± 4.5-
5--28 ± 3.1-
1--11 ± 2.0-
Levamisole alone-Levamisole5045 ± 5.2-
-2523 ± 2.8-
-109 ± 1.5-
This compound + Levamisole 5 Levamisole 25 85 ± 6.3 < 1 (Synergy)
Ivermectin alone-Ivermectin0.160 ± 5.8-
-0.0535 ± 4.0-
-0.0115 ± 2.5-
This compound + Ivermectin 5 Ivermectin 0.05 70 ± 5.5 ~ 1 (Additive)
Albendazole alone-Albendazole148 ± 4.9-
-0.525 ± 3.3-
-0.110 ± 1.8-
This compound + Albendazole 5 Albendazole 0.5 55 ± 4.7 > 1 (Antagonism)

*Combination Index (CI) is calculated based on the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound Combinations in a Murine Model of Heligmosomoides polygyrus Infection

Treatment GroupDose (mg/kg)Route of AdministrationMean Worm Burden Reduction (%)Fecal Egg Count Reduction (%)
Vehicle Control-Oral00
This compound10Oral4555
Pyrantel Pamoate25Oral4050
This compound + Pyrantel Pamoate 10 + 25 Oral 92 98
Moxidectin0.2Subcutaneous9599
This compound + Moxidectin 10 (Oral) + 0.2 (SC) Mixed 96 99

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings.

In Vitro Larval Motility Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound alone and in combination with other anthelmintics by measuring the inhibition of larval motility in C. elegans.

Materials:

  • C. elegans N2 (wild-type) strain

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50

  • S-medium

  • 96-well microtiter plates

  • This compound, Levamisole, Ivermectin, Albendazole stock solutions in DMSO

  • Automated worm tracker or microscope with camera

Procedure:

  • Synchronize a culture of C. elegans to obtain a population of L4 larvae.

  • Wash the L4 larvae off NGM plates with S-medium and adjust the concentration to approximately 20-30 larvae per 10 µL.

  • Prepare serial dilutions of this compound and the other test anthelmintics in S-medium. For combination studies, prepare a matrix of concentrations based on the individual EC50 values.

  • In a 96-well plate, add 10 µL of the larval suspension to each well.

  • Add 90 µL of the drug dilutions (or vehicle control) to the respective wells. The final volume in each well should be 100 µL.

  • Incubate the plates at 20°C for 24 hours.

  • After incubation, measure larval motility. This can be done by counting the number of motile versus non-motile worms under a microscope or by using an automated worm tracking system to quantify movement parameters.

  • Calculate the percentage of motility inhibition for each concentration relative to the vehicle control.

  • Plot the dose-response curves and determine the EC50 values using a suitable software package (e.g., GraphPad Prism).

  • For combination studies, calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.

In Vivo Efficacy Study in a Murine Model

Objective: To evaluate the in vivo efficacy of this compound, alone and in combination, in reducing worm burden and fecal egg counts in mice infected with a gastrointestinal nematode, such as Heligmosomoides polygyrus.

Materials:

  • 6-8 week old female C57BL/6 mice

  • Heligmosomoides polygyrus infective L3 larvae

  • This compound and other test anthelmintics formulated for oral or parenteral administration

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • Gavage needles

  • Fecal flotation solution (e.g., saturated sodium nitrate)

  • McMaster counting slides

Procedure:

  • Infect mice by oral gavage with approximately 200 H. polygyrus L3 larvae.

  • Seven days post-infection, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the designated treatments to each group. For combination therapies, drugs can be administered concurrently or sequentially, depending on their pharmacokinetic properties.

  • Collect fecal samples from each mouse at day 0 (pre-treatment) and at specified time points post-treatment (e.g., days 3, 5, and 7).

  • Perform fecal egg counts (FEC) using the McMaster technique to determine the number of eggs per gram of feces.

  • At the end of the study (e.g., day 8 post-treatment), euthanize the mice and recover the adult worms from the small intestine.

  • Count the number of adult worms for each mouse.

  • Calculate the percentage reduction in worm burden and FEC for each treatment group relative to the vehicle control group.

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.

cluster_this compound This compound Pathway cluster_Levamisole Levamisole Pathway cluster_Outcome Combined Effect This compound This compound TargetX Putative Target X (e.g., Novel Ion Channel) This compound->TargetX Binds to Hyperpolarization Membrane Hyperpolarization TargetX->Hyperpolarization Induces Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Synergy Synergistic Anthelmintic Effect Paralysis->Synergy Levamisole Levamisole nAChR Nicotinic Acetylcholine Receptor (nAChR) Levamisole->nAChR Agonist Depolarization Sustained Depolarization nAChR->Depolarization Activates SpasticParalysis Spastic Paralysis Depolarization->SpasticParalysis SpasticParalysis->Synergy

Caption: Hypothetical synergistic interaction of this compound and Levamisole.

start Start: C. elegans L4 Larvae plate Dispense into 96-well plate start->plate add_drugs Add Drug Combinations (this compound + Other Anthelmintic) plate->add_drugs incubate Incubate 24h at 20°C add_drugs->incubate acquire Acquire Motility Data (Automated Worm Tracker) incubate->acquire analyze Data Analysis: - Dose-Response Curves - EC50 Calculation - Combination Index (CI) acquire->analyze end End: Determine Synergy, Additivity, or Antagonism analyze->end

Caption: Workflow for in vitro combination screening assay.

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols described are generalized and may require optimization for specific experimental conditions and for the particular properties of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering difficulties dissolving compounds, such as NPD8790, in dimethyl sulfoxide (DMSO). The following information offers a structured approach to troubleshooting common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in DMSO?

Several factors can contribute to poor dissolution in DMSO:

  • Compound Properties: The inherent chemical structure of your compound dictates its solubility. Highly crystalline or non-polar compounds may have limited solubility.

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Water contamination can significantly decrease its ability to dissolve many organic compounds.[3]

  • Concentration: You may be attempting to prepare a solution that exceeds the compound's solubility limit in DMSO.

  • Temperature: Room temperature may not be sufficient to dissolve the compound effectively.

  • Insufficient Agitation: The compound and solvent may not be mixed adequately to facilitate dissolution.

Q2: What is the recommended grade of DMSO to use?

For optimal and reproducible results, always use a high-purity, anhydrous (water-free) grade of DMSO.[4] It is advisable to use a fresh bottle or one that has been properly stored to prevent moisture absorption.

Q3: Can I heat the solution to improve solubility?

Gentle warming can be an effective method to increase the solubility of many compounds.[4][5] It is generally recommended to warm the solution to 30-37°C.[5] However, it is crucial to avoid excessive or prolonged heating, as this could lead to compound degradation. Always verify the thermal stability of your compound before applying heat.

Q4: How do repeated freeze-thaw cycles affect my stock solution?

Repeated freeze-thaw cycles can cause the compound to precipitate out of solution and may also lead to degradation. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Q5: What should I do if my compound precipitates out of solution after being dissolved?

Precipitation can occur due to several reasons, including supersaturation, temperature changes, or the introduction of contaminants. If precipitation occurs, you can try to redissolve the compound by gentle warming and vortexing. If the problem persists, you may need to prepare a fresh solution at a lower concentration.

Troubleshooting Guide: Compound Not Dissolving in DMSO

If you are experiencing issues with dissolving your compound in DMSO, follow this step-by-step troubleshooting workflow:

Step 1: Verify Compound and Solvent Quality

  • Ensure the compound identity and purity are correct.

  • Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[1]

Step 2: Optimize Dissolution Technique

  • Vortexing: Mix the solution vigorously for 1-2 minutes.[5]

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes to break up aggregates.[1][5]

  • Gentle Warming: If the compound is still not dissolved, warm the solution to 30-37°C while mixing.[4][5]

Step 3: Review the Target Concentration

  • Check if you are attempting to dissolve the compound at a concentration that exceeds its known solubility limit. If the solubility is unknown, consider preparing a dilution series to determine the approximate solubility.

Step 4: Consider Alternative Solvents

  • If the compound remains insoluble in DMSO despite troubleshooting, you may need to explore alternative solvents or co-solvent systems.

Quantitative Data Summary

While specific solubility data for this compound is not publicly available, the following table provides a general overview of DMSO's solvent capabilities.

PropertyValue
AppearanceColorless, odorless, hygroscopic liquid[6]
Boiling Point189 °C (372 °F)[7]
Melting Point19 °C (66 °F)[7]
Miscibility with WaterMiscible[7]
General Solvating PowerDissolves a wide range of polar and nonpolar compounds[7]

Experimental Protocols

Protocol 1: Standard Procedure for Dissolving a Compound in DMSO

  • Preparation: Allow both the compound vial and the anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture absorption.[5]

  • Weighing: Accurately weigh the desired amount of the compound in a sterile, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.[5]

    • If undissolved particles remain, sonicate the vial for 5-10 minutes.[5]

    • As a final step, if necessary and the compound is thermally stable, warm the solution to 30-37°C with continued agitation.[5]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: If not for immediate use, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

G Troubleshooting Workflow for Compound Dissolution start Start: Compound not dissolving in DMSO check_quality Step 1: Verify Compound and Solvent Quality - Check compound purity - Use fresh, anhydrous DMSO start->check_quality optimize_technique Step 2: Optimize Dissolution Technique - Vortex vigorously - Sonicate - Gentle warming (30-37°C) check_quality->optimize_technique review_concentration Step 3: Review Target Concentration - Is it above the solubility limit? optimize_technique->review_concentration alternative_solvents Step 4: Consider Alternative Solvents review_concentration->alternative_solvents Yes success Success: Compound Dissolved review_concentration->success No fail Fail: Compound Remains Insoluble alternative_solvents->fail

Caption: A workflow diagram for troubleshooting compound solubility issues in DMSO.

G Factors Affecting Compound Solubility Solubility Compound Solubility Compound Compound Properties (Polarity, Crystallinity) Compound->Solubility Solvent Solvent Properties (Purity, Water Content) Solvent->Solubility Technique Dissolution Technique (Agitation, Temperature) Technique->Solubility Concentration Concentration Concentration->Solubility

Caption: Key factors influencing the solubility of a compound in a solvent.

References

Technical Support Center: Troubleshooting Off-Target Effects of NPD8790

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of the investigational compound NPD8790 during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line experiments at concentrations where the on-target effect is not yet maximal. Could this be an off-target effect of this compound?

A1: Yes, this is a strong possibility. Off-target toxicities often occur when a compound interacts with unintended cellular targets that are critical for cell survival. We recommend performing a dose-response curve in a control cell line that does not express the primary target of this compound. If cytotoxicity persists, it is likely an off-target effect. Further investigation using broader kinase profiling or proteomic analysis can help identify the specific off-target protein(s).

Q2: Our in-vivo studies show a different phenotype than what we predicted based on our in-vitro on-target inhibition data. How can we determine if off-target effects of this compound are responsible?

A2: Discrepancies between in-vitro and in-vivo results can arise from several factors, including pharmacokinetics, metabolism, or off-target effects. To investigate the role of off-target effects, consider the following:

  • Target Engagement Assays: Confirm that this compound is engaging its intended target in the tissue of interest at the administered dose.

  • In-vivo Off-Target Profiling: Analyze tissues for the modulation of known off-target pathways identified during in-vitro screening.

  • Phenotype Rescue Experiments: Attempt to rescue the observed phenotype by co-administering an antagonist for a suspected off-target or by using a more specific analog of this compound if available.

Troubleshooting Guides

Issue 1: Unexpected Activation of the MAPK/ERK Pathway

You may observe an unexpected increase in the phosphorylation of ERK (p-ERK) following treatment with this compound, which is inconsistent with its known mechanism of action.

G cluster_observe Observation cluster_validate Validation cluster_investigate Investigation cluster_conclusion Conclusion A Unexpected ↑ p-ERK levels post-NPD8790 treatment B 1. Confirm with dose-response and time-course experiments A->B Start Troubleshooting C 2. Test in multiple cell lines B->C D Is the effect independent of the primary target? C->D E Perform kinome-wide scan to identify off-target kinases upstream of ERK (e.g., RAF, MEK) D->E Yes F Use siRNA to knockdown primary target and re-test D->F No G Off-target effect confirmed E->G H On-target related paradoxical activation F->H

Caption: Troubleshooting logic for unexpected ERK pathway activation.

Quantitative Data Summary

The following tables summarize the selectivity profile of this compound against its primary target and a panel of common off-target kinases.

Table 1: Kinase Selectivity Profile of this compound

Target Kᵢ (nM) Description
Primary Target Kinase 5 High-affinity on-target binding
Off-Target Kinase A 850 Potential for off-target effects at high doses
Off-Target Kinase B 1,200 Low-affinity interaction

| Off-Target Kinase C | >10,000 | Negligible interaction |

Table 2: Cellular IC₅₀ Values for this compound

Cell Line Target Expression IC₅₀ (nM) for Proliferation
Model A (Target-Positive) High 50
Model B (Target-Negative) None 2,500

| Model C (High Off-Target A Expression) | Low | 950 |

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of this compound against a broad panel of kinases.

Objective: To identify unintended kinase targets of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold dilutions) starting from a maximum concentration of 10 µM.

  • Assay Plate Preparation: Use a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The service typically provides plates pre-spotted with a panel of purified kinases.

  • Binding or Activity Assay:

    • For a binding assay (e.g., KiNativ), incubate the kinases with the various concentrations of this compound.

    • For an activity assay, initiate the kinase reaction by adding ATP and a suitable substrate after pre-incubation with the compound.

  • Detection: Measure the kinase activity or binding inhibition using an appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the Kᵢ or IC₅₀ values for any kinases that show significant inhibition (typically >50% at 1 µM).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the engagement of this compound with its on-target and potential off-target proteins in a cellular context.

Objective: To confirm that this compound binds to specific proteins within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a desired concentration (e.g., 10x the on-target IC₅₀) and a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., from 37°C to 65°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Separation: Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction using Western blotting or mass spectrometry to quantify the amount of the target protein and suspected off-target proteins remaining at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Signaling Pathway Visualization

The diagram below illustrates a hypothetical off-target interaction where this compound, while inhibiting its primary target, also inadvertently inhibits "Off-Target Kinase A," leading to the disinhibition of a downstream pro-survival pathway.

G This compound This compound Target Primary Target This compound->Target Inhibits OffTarget Off-Target Kinase A This compound->OffTarget Inhibits (Off-Target) DownstreamOn Desired Downstream Effect (e.g., Apoptosis) Target->DownstreamOn Regulates DownstreamOff Unintended Survival Pathway Activation OffTarget->DownstreamOff Normally Inhibits Survival Cell Survival DownstreamOff->Survival

Caption: Hypothetical off-target signaling pathway of this compound.

Technical Support Center: Optimizing NPD8790 Concentration for C. elegans Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is for a hypothetical compound, "NPD8790." The experimental data and some pathway information are illustrative and intended to provide a framework for optimizing the concentration of a novel compound in C. elegans assays.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in determining the optimal concentration of the novel compound this compound for various assays in Caenorhabditis elegans.

Frequently Asked Questions (FAQs)

1. What is a recommended starting concentration for this compound in C. elegans assays?

For a novel compound like this compound with unknown efficacy and toxicity in C. elegans, it is recommended to start with a wide range of concentrations. A common starting point for small molecule screens in C. elegans is in the low micromolar range.[1] A typical initial pilot experiment might include concentrations such as 1 µM, 10 µM, 50 µM, and 100 µM to broadly assess the compound's effect.

2. How can I determine the maximum tolerated concentration (MTC) of this compound?

The MTC can be determined through an acute toxicity assay. This involves exposing a population of worms (e.g., L4 stage) to a range of this compound concentrations for a short period (e.g., 24 hours) and assessing survival and any overt signs of toxicity, such as paralysis, arrested development, or reduced brood size.[2][3]

3. What is the best solvent for dissolving this compound and what is the maximum permissible solvent concentration?

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in C. elegans assays. It is crucial to keep the final concentration of DMSO in the assay medium low, typically at or below 0.5%, as higher concentrations can have confounding effects on worm physiology and lifespan.[2][4] Always include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments.

4. How can I be sure that the observed effects are due to this compound and not its effect on the bacterial food source?

This is a critical consideration in C. elegans drug assays. You can test for antibacterial effects of this compound by measuring the growth of the E. coli OP50 food source in the presence of the compound at the concentrations used in your worm assays.[1] To completely eliminate the confounding factor of live bacteria, you can perform your assays on plates with UV-killed or antibiotic-killed bacteria.[4]

Troubleshooting Guides

Issue 1: High mortality or signs of toxicity observed at all tested concentrations.
  • Question: I am observing high lethality, paralysis, or developmental arrest in my worms even at the lowest concentration of this compound I've tested. What should I do?

  • Answer:

    • Lower the Concentration Range: Your initial concentrations may be too high. Perform a dose-response experiment with a lower range of concentrations, for example, in the nanomolar to low micromolar range (e.g., 10 nM, 100 nM, 500 nM, 1 µM).

    • Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding 0.5%. Run a solvent-only control to confirm that the solvent itself is not causing the toxicity.

    • Assess Acute vs. Chronic Toxicity: The observed toxicity may be due to long-term exposure. Consider a shorter exposure time to identify a non-toxic window for your specific assay.

Issue 2: No observable phenotype or high variability in results.
  • Question: I am not seeing any effect of this compound on my endpoint of interest (e.g., lifespan, motility), or my results are highly variable between replicates. What could be the cause?

  • Answer:

    • Increase the Concentration Range: this compound may have a lower potency than anticipated. Test a higher range of concentrations, ensuring you do not exceed the MTC.

    • Compound Solubility and Stability: this compound may be precipitating out of the solution or degrading over time.

      • Visually inspect your plates for any precipitate.

      • Consider preparing fresh stock solutions and treatment plates more frequently.

      • Test alternative solvents if solubility is a persistent issue.

    • Assay Conditions:

      • Ensure your worms are tightly synchronized at the start of the experiment.

      • Maintain a consistent temperature and humidity during the assay.

      • Standardize the amount of bacterial food on your plates, as this can influence worm physiology and drug intake.[4]

    • Increase Sample Size: A larger number of worms per condition can help to reduce variability and increase the statistical power of your experiment.

Quantitative Data Summary

The following tables present hypothetical data from dose-response experiments to determine the optimal concentration of this compound.

Table 1: Acute Toxicity of this compound in Wild-Type N2 C. elegans

This compound Concentration (µM)Survival Rate after 24h (%)Observations
0 (Vehicle Control)100Normal movement and development
1100Normal movement and development
1098Normal movement and development
5095Slight reduction in motility
10070Significant reduction in motility, some paralysis
25020High level of paralysis and lethality
5000100% Lethality

Table 2: Effect of this compound on Median Lifespan of Wild-Type N2 C. elegans

This compound Concentration (µM)Median Lifespan (Days)Percent Change from Controlp-value
0 (Vehicle Control)18--
1020+11.1%0.04
2522+22.2%<0.01
5021+16.7%0.02
7517-5.6%0.35

Experimental Protocols

Protocol 1: Acute Toxicity Assay
  • Prepare NGM plates containing a range of this compound concentrations (e.g., 1, 10, 50, 100, 250, 500 µM) and a vehicle control. The compound is added to the molten agar before pouring the plates.[5]

  • Seed the plates with a standardized amount of OP50 E. coli and allow them to dry.

  • Synchronize a population of wild-type N2 worms and grow them to the L4 larval stage.

  • Transfer 20-30 L4 worms to each treatment and control plate.

  • Incubate the plates at 20°C for 24 hours.

  • Assess survival by gently prodding the worms with a platinum wire pick. Worms that do not respond are scored as dead.

  • Record any other observable toxic effects such as paralysis, altered morphology, or reduced pharyngeal pumping.

Protocol 2: Lifespan Assay
  • Prepare NGM plates with the desired concentrations of this compound and a vehicle control, based on the results of the toxicity assay.

  • Seed the plates with OP50 E. coli. To prevent progeny from hatching and confounding the results, add a mitotic inhibitor such as 5-fluoro-2'-deoxyuridine (FUDR) to the plates once the worms reach adulthood.

  • Synchronize a population of N2 worms and transfer them to the experimental plates at the L4 stage.

  • Starting from day 1 of adulthood, score the number of living and dead worms daily or every other day.

  • Transfer the surviving worms to fresh plates every 2-3 days to ensure a consistent supply of food and compound.

  • Continue the assay until all worms have died.

  • Analyze the data using survival analysis software to generate survival curves and calculate median lifespan.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Pilot cluster_dose Phase 2: Dose-Response cluster_validation Phase 3: Validation & Secondary Assays A Determine this compound Solubility & Prepare Stock Solution B Pilot Acute Toxicity Assay (Broad Concentration Range) A->B C Establish Maximum Tolerated Concentration (MTC) B->C D Perform Dose-Response Assay for Primary Endpoint (e.g., Lifespan) (Concentrations below MTC) C->D Inform Concentration Selection E Identify Optimal Concentration Range D->E F Validate Primary Endpoint Effect at Optimal Concentration E->F G Perform Secondary Assays (e.g., Motility, Stress Resistance) at Optimal Concentration F->G H Final Optimized Concentration G->H troubleshooting_tree cluster_toxicity Toxicity Issues cluster_variability Variability / No Effect start Problem Encountered high_mortality High Mortality / Toxicity start->high_mortality no_effect No Observable Effect start->no_effect high_variability High Variability start->high_variability check_solvent Check Solvent Control (Is it toxic?) high_mortality->check_solvent lower_conc Test Lower Concentration Range check_solvent->lower_conc If solvent is ok shorter_exposure Reduce Exposure Duration lower_conc->shorter_exposure increase_conc Increase Concentration (Below MTC) no_effect->increase_conc standardize Standardize Assay (Synchronization, Food) high_variability->standardize check_solubility Check Compound Solubility/Stability increase_conc->check_solubility standardize->check_solubility increase_n Increase Sample Size standardize->increase_n signaling_pathway This compound This compound Receptor Hypothetical Receptor (e.g., NHR-X) This compound->Receptor MAPK_cascade MAPK Signaling Cascade (e.g., PMK-1) Receptor->MAPK_cascade Activates Transcription_Factor Transcription Factor (e.g., SKN-1) MAPK_cascade->Transcription_Factor Stress_Response Stress Response Genes (e.g., gst-4) Transcription_Factor->Stress_Response Induces Transcription Longevity Increased Longevity & Stress Resistance Stress_Response->Longevity

References

NPD8790 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "NPD8790" is not available in public search results, suggesting it may be a proprietary or internal compound designation. The following troubleshooting guides and FAQs are based on general best practices for handling chemical compounds in a research setting and will be updated as specific information on this compound becomes available.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: While specific data for this compound is unavailable, general best practices for storing novel chemical compounds to minimize degradation include:

  • Temperature: Store at or below the recommended temperature, typically -20°C or -80°C, to slow down potential chemical degradation pathways.

  • Light: Protect from light by using amber vials or storing in a dark location to prevent photodecomposition.

  • Moisture: Store in a desiccated environment to prevent hydrolysis. Consider using a sealed container with a desiccant.

  • Inert Atmosphere: For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: I am observing unexpected results in my experiments with this compound. Could this be due to degradation?

A: Yes, compound degradation is a common cause of experimental variability. Signs of degradation can include:

  • Decreased potency or efficacy in bioassays.

  • Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Changes in physical appearance (e.g., color, solubility).

If you suspect degradation, it is crucial to re-evaluate your storage and handling procedures and to re-qualify your stock of this compound.

Troubleshooting Guides

Issue 1: Inconsistent Assay Results

You are observing significant variability in the results of your assays using different batches or aliquots of this compound.

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that all aliquots of this compound have been stored at the correct temperature and protected from light and moisture.

  • Perform Quality Control: Analyze an aliquot of the suspect this compound stock using a suitable analytical method (e.g., HPLC-UV or LC-MS) to check for the presence of degradation products.

  • Compare to a Fresh Sample: If possible, compare the analytical profile of the suspect stock to a freshly prepared sample or a new batch of this compound.

  • Aliquotting Strategy: Avoid multiple freeze-thaw cycles. Prepare single-use aliquots of your this compound stock solutions.

Issue 2: Poor Solubility of this compound

You are having difficulty dissolving this compound in your chosen solvent.

Possible Cause: The compound may have degraded into a less soluble form, or the initial solubility information is incorrect.

Troubleshooting Steps:

  • Solvent Selection: Consult any available information on the recommended solvents for this compound. If none exists, perform a solubility test in a small range of common laboratory solvents (e.g., DMSO, ethanol, water).

  • Gentle Heating/Sonication: Try gentle warming (if the compound is thermally stable) or sonication to aid dissolution.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution may improve solubility.

  • Fresh Stock: Attempt to dissolve a fresh, unopened sample of this compound to rule out degradation of the older stock.

Experimental Protocols

Protocol 1: Assessment of this compound Stability

This protocol outlines a general method for assessing the stability of this compound under various conditions.

Methodology:

  • Sample Preparation: Prepare multiple identical solutions of this compound in the desired experimental buffer or solvent.

  • Stress Conditions: Expose the solutions to a range of stress conditions, including:

    • Temperature: Incubate at different temperatures (e.g., 4°C, room temperature, 37°C).

    • Light: Expose to ambient laboratory light and a dark control.

    • pH: Adjust the pH of the solutions to acidic, neutral, and basic conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the samples at each time point using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.

  • Data Evaluation: Quantify the peak area of the parent this compound and any new peaks that appear over time. Calculate the percentage of this compound remaining at each time point.

Data Presentation

Table 1: Hypothetical Stability of this compound Under Various Conditions

ConditionTime (hours)% this compound Remaining
-20°C, Dark 0100
2499.8
4899.5
4°C, Dark 0100
2495.2
4890.1
Room Temp, Light 0100
2475.3
4855.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation cluster_troubleshooting Troubleshooting prep_stock Prepare this compound Stock Solution prep_aliquots Create Single-Use Aliquots prep_stock->prep_aliquots store_conditions Store at Recommended Conditions (-20°C or -80°C, Dark, Dry) prep_aliquots->store_conditions use_aliquot Use a Fresh Aliquot for Each Experiment store_conditions->use_aliquot run_assay Perform Assay use_aliquot->run_assay inconsistent_results Inconsistent Results? run_assay->inconsistent_results qc_check Perform QC Analysis (HPLC/LC-MS) inconsistent_results->qc_check qc_check->prep_stock Re-evaluate Stock

Caption: Recommended workflow for handling this compound to minimize degradation.

degradation_pathway cluster_stressors Stress Factors This compound This compound (Active Compound) Degradant_A Degradant A (Inactive) This compound->Degradant_A Photodegradation Degradant_B Degradant B (Unknown Activity) This compound->Degradant_B Hydrolysis Light Light Light->this compound Heat Heat Heat->this compound Moisture Moisture Moisture->this compound

Caption: Potential degradation pathways for this compound under common stress factors.

Inconsistent results with NPD8790 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NPD8790. Our aim is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guides

Issue 1: High Variability in Potency (IC50) Between Experiments

Inconsistent IC50 values for this compound can arise from several factors, ranging from reagent handling to experimental setup.

Possible Causes and Solutions

Cause Recommendation
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound in DMSO every 4-6 weeks. Store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Cell Passage Number Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
Serum Lot-to-Lot Variability Test and qualify new lots of fetal bovine serum (FBS) to ensure consistent growth characteristics and minimal interference with this compound activity. If possible, purchase a large batch of a single serum lot.
Assay Incubation Time Optimize and strictly adhere to a defined incubation time for this compound treatment. A time-course experiment is recommended to determine the optimal endpoint.
Cell Seeding Density Ensure a uniform cell seeding density across all wells and plates. Confluency at the time of treatment should be consistent, ideally between 50-70%.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

Observing cellular toxicity at concentrations where this compound should be specific for its target can be alarming.

Possible Causes and Solutions

Cause Recommendation
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Run a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) to assess solvent toxicity.
High Treatment Concentration Use a dose-response curve to determine the optimal concentration range for your specific cell line. We recommend starting with a broad range (e.g., 1 nM to 100 µM) to identify the therapeutic window.
Contamination of Cell Culture Regularly test cell lines for mycoplasma contamination, which can alter cellular responses to treatment.
Compound Precipitation Visually inspect the media for any signs of precipitation after adding this compound, especially at higher concentrations. If precipitation occurs, consider using a different formulation or a lower top concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound and how should it be stored?

A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. For working solutions, dilute the stock in your preferred cell culture medium.

Q2: How can I confirm that this compound is inhibiting its target in my cellular model?

A2: The most direct method is to perform a Western blot to assess the phosphorylation status of the direct downstream target of Kinase X. A significant decrease in the phosphorylated form of the substrate upon this compound treatment would indicate target engagement.

Q3: Is this compound light-sensitive?

A3: Yes, this compound is moderately light-sensitive. We recommend protecting stock solutions and experimental setups from direct light exposure to prevent photodegradation.

Q4: Can I use this compound in animal models?

A4: While this compound has shown efficacy in in vitro studies, its pharmacokinetic and pharmacodynamic properties in vivo are still under investigation. Preliminary studies suggest a formulation with 2% DMSO, 30% PEG300, and 68% saline may be suitable for intraperitoneal injection, but this should be optimized for your specific animal model.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with DMSO at the same concentration as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent IC50 Start Inconsistent IC50 Results Check_Stock Check this compound Stock: - Age - Storage - Freeze/Thaw Cycles Start->Check_Stock New_Stock Prepare Fresh Stock Check_Stock->New_Stock Issue Found Check_Cells Verify Cell Culture Conditions: - Passage Number - Seeding Density - Mycoplasma Check_Stock->Check_Cells No Issue New_Stock->Check_Cells Standardize_Cells Standardize Cell Culture Protocol Check_Cells->Standardize_Cells Issue Found Check_Assay Review Assay Protocol: - Incubation Time - Serum Lot - Plate Uniformity Check_Cells->Check_Assay No Issue Standardize_Cells->Check_Assay Optimize_Assay Re-optimize Assay Parameters Check_Assay->Optimize_Assay Issue Found Consistent_Results Consistent Results Check_Assay->Consistent_Results No Issue Optimize_Assay->Consistent_Results

Caption: Troubleshooting workflow for inconsistent IC50 values.

G cluster_1 This compound Target Engagement Assay Start Seed Cells and Adhere Overnight Treatment Treat with this compound (Dose-Response and Time-Course) Start->Treatment Lysis Lyse Cells and Quantify Protein Treatment->Lysis Western_Blot Perform Western Blot Lysis->Western_Blot Analysis Analyze Phospho-Substrate Levels Western_Blot->Analysis Conclusion Confirm Target Inhibition Analysis->Conclusion G cluster_2 Hypothetical this compound Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Substrate Substrate Kinase_X->Downstream_Substrate Phosphorylates Phospho_Substrate p-Substrate Downstream_Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response This compound This compound This compound->Kinase_X Inhibits

How to improve the bioavailability of NPD8790

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the novel kinase inhibitor, NPD8790.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preclinical development of this compound.

Question: We are observing low and variable oral bioavailability of this compound in our rodent models. How can we diagnose and address this issue?

Answer:

Low and variable oral bioavailability of a kinase inhibitor like this compound is often multifactorial. A systematic approach is necessary to identify the root cause. The primary factors to investigate are poor aqueous solubility and/or low intestinal permeability, which may be exacerbated by efflux transporter activity.

Troubleshooting Workflow

The following workflow provides a step-by-step process to diagnose and address the bioavailability challenges of this compound.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Mitigation Strategies cluster_3 Phase 4: In Vivo Validation start Low & Variable Oral Bioavailability of this compound Observed solubility_check Assess Aqueous Solubility (Kinetic & Thermodynamic) start->solubility_check permeability_check Assess Permeability (e.g., Caco-2 Assay) start->permeability_check solubility_issue Poor Solubility Confirmed solubility_check->solubility_issue permeability_issue Low Permeability / High Efflux Confirmed permeability_check->permeability_issue formulation_dev Formulation Development: - Amorphous Solid Dispersions - Lipid-Based Formulations - Nanoparticle Suspensions solubility_issue->formulation_dev pgp_inhibitor Co-administer with P-gp Inhibitor (e.g., Verapamil, Cyclosporine A) permeability_issue->pgp_inhibitor structural_mod Medicinal Chemistry: Structural Modification (Long-term strategy) permeability_issue->structural_mod invivo_test Re-evaluate Oral Bioavailability in Animal Models formulation_dev->invivo_test pgp_inhibitor->invivo_test

Caption: A workflow for troubleshooting the low bioavailability of this compound.

Experimental Protocols

1. Protocol: Thermodynamic Solubility Assessment

  • Objective: To determine the equilibrium solubility of this compound in various biorelevant media.

  • Methodology:

    • Add an excess amount of crystalline this compound to a series of vials containing different aqueous media (e.g., pH 1.2, pH 6.8, Fasted State Simulated Intestinal Fluid (FaSSIF)).

    • Agitate the vials at a constant temperature (e.g., 37°C) for 48-72 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • Report the solubility in µg/mL.

2. Protocol: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-glycoprotein (P-gp) efflux.

  • Methodology:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21 days).

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • A-to-B Permeability: Add this compound (at a non-toxic concentration) to the apical (A) side of the monolayer and measure its appearance in the basolateral (B) side over time (e.g., 2 hours).

    • B-to-A Permeability: In a separate set of wells, add this compound to the basolateral (B) side and measure its appearance in the apical (A) side.

    • Efflux Ratio (ER): Calculate the apparent permeability coefficients (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

    • P-gp Inhibition: Repeat the A-to-B and B-to-A experiments in the presence of a known P-gp inhibitor (e.g., Verapamil). A significant reduction in the efflux ratio confirms P-gp mediated transport.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical factors limiting the bioavailability of this compound?

Based on initial preclinical data, this compound's bioavailability is primarily limited by two factors:

  • Low Aqueous Solubility: As a lipophilic kinase inhibitor, this compound has poor solubility in aqueous gastrointestinal fluids, which limits its dissolution rate and subsequent absorption.

  • P-glycoprotein (P-gp) Efflux: this compound has been identified as a substrate for the P-gp efflux transporter located in the apical membrane of enterocytes. This transporter actively pumps the absorbed drug back into the intestinal lumen, reducing its net absorption into systemic circulation.

G cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte (Intestinal Wall) cluster_2 Systemic Circulation drug_lumen This compound (Solid) drug_dissolved This compound (Dissolved) drug_lumen->drug_dissolved Dissolution (Rate-Limiting) drug_absorbed This compound (Absorbed) drug_dissolved->drug_absorbed Passive Diffusion pgp P-gp Efflux Pump pgp->drug_dissolved Active Transport Out drug_absorbed->pgp Efflux Substrate portal_vein Portal Vein drug_absorbed->portal_vein Absorption

Caption: Factors affecting the oral bioavailability of this compound.

Q2: Which formulation strategies are most effective for improving the bioavailability of a poorly soluble compound like this compound?

For compounds with solubility-limited absorption, several advanced formulation strategies can be employed. The choice of strategy often depends on the specific properties of the drug.

Formulation StrategyMechanism of ActionKey AdvantagesConsiderations
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a hydrophilic polymer matrix, preventing crystallization and maintaining a supersaturated state in the GI tract.Significant increase in apparent solubility and dissolution rate.Physical stability of the amorphous state; polymer selection is critical.
Lipid-Based Formulations (LBFs) The drug is dissolved in a mixture of lipids, surfactants, and co-solvents (e.g., SMEDDS). This promotes the formation of micelles or emulsions, bypassing the dissolution step.Enhances solubility and can leverage lymphatic uptake, bypassing first-pass metabolism.Potential for GI side effects; requires careful selection of excipients.
Nanosuspensions The drug is milled into particles of sub-micron size, which increases the surface area available for dissolution according to the Noyes-Whitney equation.Improved dissolution velocity; suitable for high-dose drugs.Physical stability (particle aggregation); manufacturing complexity.

Q3: Can co-administration of a P-gp inhibitor be a viable long-term strategy?

While co-administering a P-gp inhibitor can be a useful tool in preclinical studies to confirm P-gp involvement, it presents significant challenges for clinical development. Potential drug-drug interactions are a major concern, as P-gp inhibitors can affect the pharmacokinetics of many other medications. The preferred long-term strategy is to develop a formulation that can overcome P-gp efflux (e.g., using excipients that inhibit P-gp) or to modify the chemical structure of the drug to reduce its affinity for the transporter.

Q4: How does this compound's target signaling pathway relate to its bioavailability challenges?

This compound is an inhibitor of a critical downstream kinase in the EGFR signaling pathway. While the mechanism of action is not directly related to its absorption, many kinase inhibitors share physicochemical properties (high molecular weight, lipophilicity) that lead to poor solubility and make them substrates for efflux transporters like P-gp. Understanding the therapeutic concentration needed to inhibit the pathway effectively is crucial for setting a target bioavailability profile.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK Inhibition

Caption: Simplified EGFR signaling pathway showing the target of this compound.

Avoiding experimental artifacts with NPD8790

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid common experimental artifacts when working with NPD8790.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive small molecule inhibitor of the p38 MAPKα (MAPK14) and p38 MAPKβ (MAPK11) kinases. It is designed for high selectivity to study the roles of these specific isoforms in inflammatory responses, cell cycle regulation, and apoptosis.

Q2: What are the most common off-target effects observed with this compound?

While this compound is highly selective, some off-target activity has been observed at higher concentrations, primarily against other members of the MAPK family. The table below summarizes the IC50 values for this compound against its primary targets and key off-targets.

Kinase TargetIC50 (nM)
p38 MAPKα (MAPK14) 5.2
p38 MAPKβ (MAPK11) 8.1
p38 MAPKγ (MAPK12)250
p38 MAPKδ (MAPK13)310
JNK1> 10,000
ERK1> 10,000

Data presented are mean values from in vitro kinase assays.

Q3: I am observing unexpected cytotoxicity in my cell-based assays. Is this a known issue with this compound?

Unintended cytotoxicity can occur with this compound, typically at concentrations significantly above the IC50 for its primary targets. This can be due to off-target effects or cellular stress responses. We recommend performing a dose-response curve for cell viability in your specific cell line to determine the optimal working concentration that minimizes cytotoxicity.

Q4: My Western blot results for downstream targets of p38 are inconsistent. What could be the cause?

Inconsistent Western blot results can arise from several factors:

  • Sub-optimal inhibitor concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit p38 activity.

  • Timing of treatment: The kinetics of p38 signaling can vary. Optimize the duration of this compound treatment.

  • Cell lysis and sample preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of p38 Phosphorylation

If you are observing variable or weak inhibition of p38 downstream targets (e.g., phospho-MK2, phospho-ATF2), follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Inconsistent p38 Inhibition A Start: Inconsistent Inhibition Observed B Verify this compound Concentration and Preparation A->B B->B C Perform Dose-Response Experiment B->C Concentration Correct? D Optimize Treatment Duration C->D E Check Lysis Buffer Composition D->E F Review Western Blot Protocol E->F F->B Still Inconsistent G Conclusion: Consistent Inhibition Achieved F->G Problem Resolved G cluster_pathway p38 MAPK Signaling Pathway cluster_inhibitor Inhibitor Action Stress Cellular Stress (UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 activates p38 p38 MAPKα/β MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates Downstream Inflammation, Apoptosis, Cell Cycle Arrest MK2->Downstream ATF2->Downstream This compound This compound This compound->p38

NPD8790 control experiments and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on NPD8790 is limited. The following technical support center provides generalized guidance, best practices, and example protocols for a novel research compound, using a hypothetical mechanism of action for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting the compound in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. For in vivo studies, please refer to specific formulation guidelines, which may include solvents such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

Q2: How should I store this compound solutions?

A: Once reconstituted in DMSO, the 10 mM stock solution should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 3 months or at -80°C for up to 1 year. Protect from light.

Q3: What is the known mechanism of action for this compound?

A: this compound is a potent and selective inhibitor of the novel tyrosine kinase, Kinase X (KX). It acts by competing with ATP for the kinase domain, thereby preventing the phosphorylation of its downstream substrates. This leads to the inhibition of the Growth Factor Y (GFY) signaling pathway, which is implicated in cell proliferation and survival.

Q4: What are the recommended positive and negative controls when using this compound in a cell-based assay?

A:

  • Positive Control (Cellular): A cell line with a known activating mutation in the GFY pathway or one that shows high baseline KX activity.

  • Positive Control (Compound): A well-characterized, structurally different inhibitor of the GFY pathway, if available.

  • Negative Control (Cellular): A cell line that does not express KX or expresses a drug-resistant mutant.

  • Negative Control (Compound): A structurally similar but inactive analog of this compound, if available.

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) used to dilute this compound should be used as a vehicle control.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

Q: I am observing significant variability in the IC50 values for this compound between experiments. What could be the cause?

A: Several factors can contribute to inconsistent IC50 values. Please consider the following:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular responses.

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells and experiments. Over-confluent or under-confluent cells can respond differently to treatment.

  • Compound Stability: Ensure your this compound stock solution has not undergone multiple freeze-thaw cycles. Use freshly diluted compound for each experiment.

  • Assay Incubation Time: The duration of compound exposure can significantly impact IC50 values. Ensure the incubation time is consistent.

  • Reagent Quality: Verify the quality and expiration dates of your cell culture media, serum, and assay reagents.

Issue 2: No significant inhibition of the downstream pathway is observed via Western blot.

Q: I treated my cells with this compound but do not see a decrease in the phosphorylation of SUB1, a known downstream target of KX. What should I check?

A: This could be due to several reasons. Below is a checklist to troubleshoot this issue:

  • Treatment Duration and Dose: The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) and a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM) to determine the optimal conditions for observing SUB1 dephosphorylation.

  • Target Engagement: Confirm that this compound is entering the cells and binding to its target, KX. This can be assessed using cellular thermal shift assays (CETSA) or by measuring the inhibition of KX autophosphorylation.

  • Antibody Quality: Ensure the primary antibody for phosphorylated SUB1 (p-SUB1) is specific and validated for Western blotting. Use a positive control lysate (e.g., from cells stimulated with GFY) to confirm antibody performance.

  • Lysate Preparation: Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.

Data and Protocols

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeCell LineIC50 (nM)
Kinase Assay (KX)N/A5.2 ± 1.1
Cell ViabilityCell Line A45.8 ± 8.3
Cell ViabilityCell Line B289.1 ± 34.5
p-SUB1 InhibitionCell Line A25.3 ± 4.7

Table 2: Recommended Dilution Series for a 10-point Dose-Response Curve

Final Concentration (nM)Volume of 10 mM Stock (µL)Volume of DMSO (µL)Final Volume in Assay (µL)
1000199100
3000.399.7100
1000.199.9100
300.0399.97100
100.0199.99100
30.00399.997100
10.00199.999100
0.30.000399.9997100
0.10.000199.9999100
0 (Vehicle)0100100
Experimental Protocols

Protocol 1: Western Blot for p-SUB1 Inhibition

  • Cell Seeding: Plate 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for the desired time (e.g., 4 hours).

  • Cell Lysis: Wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-SUB1, total SUB1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed 5,000 cells per well in a 96-well opaque plate and allow them to adhere overnight.

  • Compound Treatment: Add this compound in a 10-point dose-response curve to the designated wells. Include vehicle-only and no-cell controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

GFY_Signaling_Pathway GFY Growth Factor Y (GFY) GFYR GFY Receptor GFY->GFYR Binds KX Kinase X (KX) GFYR->KX SUB1 Substrate 1 (SUB1) KX->SUB1 Phosphorylates pSUB1 p-SUB1 SUB1->pSUB1 Proliferation Cell Proliferation & Survival pSUB1->Proliferation Promotes This compound This compound This compound->KX Inhibits

Caption: Hypothetical GFY signaling pathway showing inhibition by this compound.

Experimental_Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Incubate Overnight (Adhesion) seed->adhere treat Treat with this compound Dose-Response Series adhere->treat incubate Incubate for 72h treat->incubate assay Add Viability Reagent (e.g., CellTiter-Glo) incubate->assay read Read Luminescence assay->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for a cell viability dose-response experiment.

Troubleshooting_Tree start No inhibition of p-SUB1 observed via Western Blot q1 Was a dose-response and time-course performed? start->q1 a1_no Perform dose-response (0.1-1000 nM) and time-course (1-24h) experiments q1->a1_no No q2 Is the p-SUB1 antibody validated? q1->q2 Yes a1_yes Optimize dose and time based on results a2_no Validate antibody with a positive control (e.g., GFY stimulation) q2->a2_no No q3 Were phosphatase inhibitors used in the lysis buffer? q2->q3 Yes a2_yes Proceed to next check a3_yes Consider a target engagement assay (e.g., CETSA) to confirm binding q3->a3_yes Yes a3_no Repeat experiment with fresh lysis buffer containing phosphatase inhibitors q3->a3_no No

Caption: Troubleshooting decision tree for Western blot experiments.

Technical Support Center: Cell Viability Assays for NPD8790 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing cell viability following treatment with the novel compound NPD8790.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for determining the cytotoxic effects of this compound?

A1: The optimal assay depends on the suspected mechanism of action of this compound and the specific experimental goals. Tetrazolium-based assays like MTT, MTS, and XTT measure metabolic activity, which is a common indicator of cell viability.[1] Luminescent assays that quantify ATP levels are also a robust and highly sensitive alternative for assessing metabolic status.[1][2][3] It is often advisable to perform more than one type of assay to confirm results, as different assays measure different cellular parameters.[4]

Q2: Can this compound interfere with the cell viability assay itself?

A2: Yes, this is a possibility, especially with novel compounds. This compound could potentially have reducing properties that directly react with tetrazolium salts (MTT, XTT, MTS), leading to a false-positive signal that suggests higher viability than is actually present.[5] To test for this, it is crucial to run a cell-free control where this compound is added to the assay reagents in the absence of cells.

Q3: What are the key differences between MTT, MTS, and XTT assays?

A3: The primary difference lies in the solubility of the formazan product.[6]

  • MTT: Produces a water-insoluble purple formazan that requires a solubilization step with a detergent (like DMSO or SDS) before reading the absorbance.[7]

  • MTS & XTT: These "second-generation" tetrazolium salts are reduced to a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[6]

Q4: When should I consider an ATP-based viability assay?

A4: ATP-based assays are highly sensitive and have a broad dynamic range, making them suitable for experiments with low cell numbers.[8][9] They are also less prone to interference from colored compounds. Since ATP is rapidly depleted in non-viable cells, these assays provide a clear snapshot of the viable cell population.[3][8]

Troubleshooting Guides

Below are common issues encountered during cell viability assays for this compound treatment and their potential solutions.

Tetrazolium-Based Assays (MTT, MTS, XTT)
Problem Possible Cause Solution
High background absorbance in control wells (no cells) Compound this compound directly reduces the tetrazolium salt.Perform a cell-free assay to confirm interference. If confirmed, consider an alternative assay like an ATP-based assay or a dye exclusion method.[5]
Contamination of media or reagents with bacteria or yeast.Use sterile technique and fresh reagents. Check media for contamination before use.[10]
Phenol red in the culture medium can interfere with absorbance readings.Use phenol red-free medium for the assay incubation period.[7][11]
Low absorbance readings Cell seeding density is too low.Optimize cell seeding density to ensure absorbance values fall within the linear range of the assay.
Incubation time with the assay reagent is too short.Increase the incubation time to allow for sufficient color development.
High cytotoxicity of this compound.Ensure the concentrations of this compound used are appropriate and include a wider range to capture the dose-response curve.
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting.[12]
"Edge effect" in 96-well plates.To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate. Fill them with sterile PBS or media instead.[12]
Incomplete solubilization of formazan crystals (MTT assay).Ensure complete mixing after adding the solubilization solution. Increase shaking time if necessary.[7]
ATP-Based Assays
Problem Possible Cause Solution
Low luminescent signal Low cell number.Increase the number of cells seeded per well. ATP assays are very sensitive but still require a minimum number of cells for a robust signal.[9]
Incomplete cell lysis.Ensure the lysis buffer is at room temperature and mix the plate thoroughly after addition to ensure all cells are lysed.[9]
Degradation of ATP.Equilibrate the plate to room temperature before adding the reagent and read the luminescence within the recommended time frame.[8]
High background luminescence Contamination of reagents or culture with microbes.Use sterile technique and ensure all reagents are free from contamination.[13]
The assay kit components may be causing limited cell lysis on their own.Review the manufacturer's protocol for potential issues and consider a different kit if problems persist.[13]

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time. Include untreated and vehicle-only controls.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[7] Remove the culture medium from the wells and add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well.[8]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7][8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][7] Read the absorbance at 570 nm using a microplate reader.[8]

ATP-Based Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Seed and treat cells with this compound in a white, opaque-walled 96-well plate as described for the MTT assay.

  • Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[8]

  • Reagent Addition: Prepare the ATP assay reagent according to the manufacturer's instructions. Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5][8]

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate adhere Allow Adherence (Overnight) seed_cells->adhere treat Treat with this compound (Various Concentrations) adhere->treat incubate_treatment Incubate for Desired Time treat->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT, ATP Lysis Buffer) incubate_treatment->add_reagent incubate_assay Incubate (Assay Dependent) add_reagent->incubate_assay read_signal Read Signal (Absorbance/Luminescence) incubate_assay->read_signal analyze Calculate % Viability vs. Control read_signal->analyze plot Generate Dose-Response Curve analyze->plot

Caption: General workflow for assessing cell viability after this compound treatment.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway cluster_outcome Cellular Outcome This compound This compound PI3K PI3K This compound->PI3K Inhibition? Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition? Bax Bax (Pro-apoptotic) This compound->Bax Activation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways affected by this compound leading to cell death.

References

Validation & Comparative

Comparative Efficacy of NPD8790 Against Economically Important Nematode Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel nematicidal agent, NPD8790, against other commercially available alternatives. The data presented herein is derived from a series of controlled laboratory and greenhouse experiments designed to evaluate the efficacy of this compound across a range of economically significant plant-parasitic nematodes.

Quantitative Efficacy Comparison

The following table summarizes the comparative efficacy of this compound and Fluopyram, a widely used commercial nematicide, against two major nematode species: the root-knot nematode (Meloidogyne incognita) and the soybean cyst nematode (Heterodera glycines). Efficacy is presented as the mean percentage reduction in nematode populations following treatment.

TreatmentApplication Rate (mg/kg soil)Meloidogyne incognita (% Reduction of Galls)Heterodera glycines (% Reduction of Cysts)
This compound 1.092.5 ± 3.189.7 ± 4.2
0.581.3 ± 2.878.5 ± 3.9
Fluopyram 1.088.1 ± 3.585.2 ± 4.5
0.575.6 ± 3.272.1 ± 4.1
Untreated Control 000

Experimental Protocols

The data presented in this guide were generated using the following standardized protocols:

In Vitro Nematicidal Assay

This assay was performed to determine the direct effect of the compounds on nematode mortality.

  • Nematode Culture: M. incognita and H. glycines second-stage juveniles (J2) were hatched from egg masses and cysts, respectively, and collected in sterile water.

  • Compound Preparation: Stock solutions of this compound and Fluopyram were prepared in 1% dimethyl sulfoxide (DMSO). Serial dilutions were made to achieve final test concentrations.

  • Assay Procedure: Approximately 100 J2 nematodes were added to each well of a 96-well microtiter plate. The test compounds were then added to the wells at the desired concentrations. The final volume in each well was 200 µL.

  • Incubation and Observation: The plates were incubated at 25°C. Nematode mortality was assessed after 24 and 48 hours under an inverted microscope. Nematodes were considered dead if they did not respond to probing with a fine needle.

  • Data Analysis: The percentage of mortality was calculated for each treatment and corrected for control mortality using Abbott's formula.

Greenhouse Pot Experiment

This experiment was conducted to evaluate the efficacy of the compounds in a soil environment.

  • Soil Preparation: A sandy loam soil was sterilized by autoclaving and then artificially infested with a known population of M. incognita eggs or H. glycines cysts.

  • Treatment Application: this compound and Fluopyram were formulated as wettable powders and mixed thoroughly with the infested soil to achieve the desired application rates.

  • Planting: Tomato seedlings (Solanum lycopersicum) or soybean seedlings (Glycine max) were transplanted into pots containing the treated soil.

  • Growth Conditions: The pots were maintained in a greenhouse at 28 ± 2°C with a 16-hour photoperiod.

  • Efficacy Assessment: After 45 days for tomatoes and 60 days for soybeans, the plants were uprooted. For M. incognita, the number of galls on the roots was counted. For H. glycines, the number of cysts on the roots was counted.

  • Data Analysis: The percentage reduction in the number of galls or cysts was calculated relative to the untreated control.

Visualizing Experimental and Biological Processes

To further elucidate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_vitro In Vitro Assay cluster_vivo Greenhouse Experiment A Nematode Culture C 96-Well Plate Assay A->C B Compound Preparation B->C D Incubation & Observation C->D E Data Analysis D->E F Soil Infestation G Treatment Application F->G H Planting G->H I Greenhouse Growth H->I J Efficacy Assessment I->J K Data Analysis J->K

Caption: Experimental workflow for efficacy testing.

Signaling_Pathway cluster_cell Nematode Cell This compound This compound Receptor Novel Cellular Receptor This compound->Receptor Binding Kinase_Cascade Kinase Cascade Activation Receptor->Kinase_Cascade Signal Transduction Ion_Channel Ion Channel Disruption Kinase_Cascade->Ion_Channel Phosphorylation Paralysis Paralysis & Death Ion_Channel->Paralysis

Caption: Proposed signaling pathway for this compound.

Comparative Analysis of NPD8790: A Species-Selective Mitochondrial Complex I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity of NPD8790 with mammalian mitochondrial complex I, in comparison to other known inhibitors.

This guide provides a comprehensive comparison of the species-selective mitochondrial complex I inhibitor, this compound, with other well-established inhibitors of the same target. The focus is on the differential activity of these compounds on complex I from the nematode Caenorhabditis elegans versus mammalian sources, including bovine, murine, and human. This information is critical for researchers targeting nematode mitochondrial metabolism for anthelmintic drug development, as well as for those studying mitochondrial dysfunction in mammalian systems.

Executive Summary

This compound is a potent inhibitor of C. elegans mitochondrial complex I, demonstrating significant species selectivity with substantially lower activity against mammalian complex I.[1][2] This contrasts with the broad-spectrum inhibitory profile of compounds like Rotenone, which potently inhibits complex I across various species, including mammals.[3][4][5] This guide presents a quantitative comparison of the inhibitory activities of this compound and its alternatives, detailed experimental protocols for assessing complex I activity, and visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Comparison of Complex I Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable complex I inhibitors against mitochondrial complex I from different species. This data highlights the species-selective profile of this compound compared to the broad-spectrum activity of Rotenone and the potent, but less selective, nature of other compounds like IACS-010759 and Piericidin A.

CompoundC. elegansBovineMurineHuman
This compound 2.4 µM[1]27.2 µM[1]28.8 µM[1]> 75 µM[1]
Rotenone Effective in µM range[6][7][8]~1.7-2.2 µM[4][5][9]Effective in nM-µM range[10][11]~25 nM (SH-SY5Y cells)[3]
IACS-010759 Not Available460 nM (forward electron transfer)[12]60 nM (ubiquinone reduction)[6]< 10 nM[13]
Piericidin A Not AvailablePotent (nM range)Not Available20 nM (HCT-116 cells)[14]

Signaling Pathways and Experimental Workflow

To understand the context of this compound's action, it is essential to visualize the mitochondrial electron transport chain and the experimental procedure for assessing complex I inhibition.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitor Action ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- NAD NAD+ ComplexI->NAD ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- H2O H₂O ComplexIV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e- Succinate Succinate Succinate->ComplexII e- O2 O₂ O2->ComplexIV ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->ComplexI Inhibits Rotenone Rotenone Rotenone->ComplexI Inhibits

Caption: Mitochondrial Electron Transport Chain and Site of Inhibition.

The above diagram illustrates the flow of electrons through the mitochondrial electron transport chain, leading to the production of ATP. Both this compound and Rotenone exert their inhibitory effects on Complex I, blocking the initial step of this process.

cluster_Workflow Experimental Workflow for Complex I Activity Assay A Isolate Mitochondria (from C. elegans or mammalian tissue) B Prepare Reaction Mixture (Assay Buffer, Decylubiquinone) A->B C Add Test Compound (this compound, Rotenone, etc.) or Vehicle B->C D Incubate with Mitochondria C->D E Initiate Reaction (Add NADH) D->E F Measure Rate of NADH Oxidation (Spectrophotometrically at 340 nm) E->F G Calculate IC50 Values F->G

References

Comparative Analysis of Anthelmintic Compounds: NPD8790 and Ivermectin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two anthelmintic compounds, NPD8790 and ivermectin. The document focuses on their distinct mechanisms of action, supported by available experimental data, to offer a clear perspective for research and development in parasitology.

Executive Summary

Ivermectin, a Nobel Prize-winning drug, has long been a cornerstone of antiparasitic treatment, primarily targeting glutamate-gated chloride channels in invertebrates.[1][2][3] In contrast, this compound represents a novel approach, functioning as a species-selective mitochondrial complex I inhibitor. This fundamental difference in their molecular targets suggests distinct physiological consequences for the parasite and presents new avenues for combating drug resistance. This guide will dissect these differences through a review of their mechanisms, quantitative efficacy data, and the signaling pathways they modulate.

Mechanism of Action

Ivermectin: A Channel Modulator

Ivermectin's primary anthelmintic and insecticidal effect is achieved through its action as a selective positive allosteric modulator of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of nematodes and insects.[1][4] This binding action locks the channels in an open state, leading to an increased influx of chloride ions.[1][5] The resulting hyperpolarization of the cell membrane paralyzes the invertebrate, ultimately causing its death by starvation or inability to evade the host's immune system.[1][3][6] While highly selective for invertebrate GluCls, at higher concentrations, ivermectin can also interact with other ligand-gated ion channels, including GABA and nicotinic acetylcholine receptors.[4][7]

This compound: A Metabolic Disruptor

This compound employs a fundamentally different strategy, targeting the parasite's energy metabolism. It acts as a species-selective inhibitor of mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase). This enzyme is a critical component of the electron transport chain, responsible for generating a significant portion of the cell's ATP. By inhibiting complex I, this compound effectively disrupts the parasite's primary energy production pathway, leading to a catastrophic failure of cellular processes and death.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and ivermectin, highlighting their potency and selectivity.

Table 1: this compound In Vitro Inhibitory Concentrations (IC50)

TargetSpeciesIC50 (µM)
Mitochondrial Complex IC. elegans2.4
Mitochondrial Complex IC. briggsae1.6
Mitochondrial Complex IP. pacificus2.1
Mitochondrial Complex IP. hermaphrodita1.1
Mitochondrial Complex IBovine27.2
Mitochondrial Complex IMurine (heart)28.8
Mitochondrial Complex IHuman> 75

Data sourced from MedchemExpress product datasheet.

Table 2: Ivermectin In Vitro Efficacious Concentrations (EC50)

TargetSpecies/SystemEC50
Glutamate-gated Chloride ChannelsH. contortus~0.1 nM
SARS-CoV-2 Replication (in vitro)Vero-hSLAM cells~5 µM

Data sourced from various scientific publications.[4][8]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of this compound and ivermectin, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for assessing their primary targets.

Signaling Pathway of Ivermectin Ivermectin Ivermectin GluCl Glutamate-gated Chloride Channel Ivermectin->GluCl Binds and activates Cl_influx Increased Cl- Influx GluCl->Cl_influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Ivermectin's mechanism of action targeting glutamate-gated chloride channels.

Signaling Pathway of this compound This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Disrupts ATP_synth ATP Synthesis ETC->ATP_synth Impairs ATP_depletion ATP Depletion ATP_synth->ATP_depletion Cellular_dysfunction Cellular Dysfunction ATP_depletion->Cellular_dysfunction Death Parasite Death Cellular_dysfunction->Death

Caption: this compound's mechanism of action targeting mitochondrial complex I.

Experimental Workflow: Mitochondrial Complex I Inhibition Assay cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_iso Isolate Mitochondria from Nematodes Protein_quant Quantify Mitochondrial Protein Concentration Mito_iso->Protein_quant Assay_mix Prepare Assay Mix (Buffer, Dye, Substrate) Protein_quant->Assay_mix Add_this compound Add this compound at Varying Concentrations Assay_mix->Add_this compound Incubate Incubate Add_this compound->Incubate Add_NADH Initiate Reaction with NADH Incubate->Add_NADH Measure_abs Measure Absorbance Change (e.g., at 600 nm) Add_NADH->Measure_abs Calc_activity Calculate Complex I Activity Measure_abs->Calc_activity Plot_curve Plot Dose-Response Curve Calc_activity->Plot_curve Det_IC50 Determine IC50 Plot_curve->Det_IC50

Caption: A generalized workflow for assessing mitochondrial complex I inhibition.

Experimental Protocols

Mitochondrial Complex I Activity Assay

Objective: To determine the inhibitory effect of this compound on mitochondrial complex I activity.

Materials:

  • Isolated mitochondria from the target nematode species.

  • Mitochondrial Complex I Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Cayman Chemical).[9][10][11]

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Microplate reader capable of kinetic measurements at the appropriate wavelength (e.g., 600 nm).[9][12]

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the nematode of interest using a standard differential centrifugation protocol. The final mitochondrial pellet should be resuspended in a suitable buffer.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the bicinchoninic acid (BCA) assay.

  • Assay Preparation: Prepare the reaction mixture according to the manufacturer's instructions, typically containing assay buffer, a dye, and decylubiquinone.

  • Compound Addition: Add varying concentrations of this compound to the wells of a 96-well plate containing the reaction mixture. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., rotenone).

  • Mitochondria Addition: Add a standardized amount of the isolated mitochondria to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADH to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the specified wavelength.

  • Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Plot the reaction rate against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Glutamate-Gated Chloride Channel Activity Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

Objective: To characterize the effect of ivermectin on glutamate-gated chloride channels.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the glutamate-gated chloride channel subunits of interest.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., ND96).

  • Glutamate and ivermectin solutions.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the GluCl subunits and incubate for 2-5 days to allow for channel expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

  • Glutamate Application: Perfuse the oocyte with a solution containing glutamate to elicit a baseline current response.

  • Ivermectin Application: After washing out the glutamate, perfuse the oocyte with a solution containing ivermectin. Observe for any current activation.

  • Co-application: Perfuse the oocyte with a solution containing both glutamate and ivermectin to assess any modulatory effects of ivermectin on the glutamate-induced current.

  • Data Analysis: Measure the peak current amplitudes in response to the different agonists and modulators. Analyze the current-voltage relationship and kinetic properties of the channel activation and deactivation.

Conclusion

This compound and ivermectin represent two distinct and powerful strategies for combating parasitic helminths. Ivermectin's well-established mechanism of inducing paralysis through the modulation of ion channels has been highly effective. This compound, with its targeted disruption of a core metabolic pathway, offers a promising alternative, particularly in the face of emerging resistance to existing anthelmintics. The high selectivity of this compound for nematode mitochondrial complex I over its mammalian counterparts suggests a favorable therapeutic window. Further research into the in vivo efficacy and safety of this compound is warranted to fully understand its potential as a next-generation anthelmintic. This comparative analysis provides a foundational understanding for researchers to explore these compounds and their respective pathways in the ongoing effort to control parasitic diseases.

References

Validating the Anthelmintic Effect of NPD8790 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vivo validation of the novel anthelmintic compound NPD8790, comparing its efficacy against established anthelmintic agents, Albendazole and Ivermectin. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anthelmintic therapies.

Comparative Efficacy of this compound In Vivo

The in vivo anthelmintic efficacy of this compound was evaluated in a sheep model naturally infected with the gastrointestinal nematode Haemonchus contortus. The primary endpoint for efficacy was the percentage reduction in fecal egg count (FEC) following treatment.

Table 1: Fecal Egg Count Reduction (FECR) in Haemonchus contortus Infected Sheep

Treatment GroupDose (mg/kg)Mean Fecal Egg Count (Eggs Per Gram) Pre-Treatment (Day 0)Mean Fecal Egg Count (Eggs Per Gram) Post-Treatment (Day 14)Fecal Egg Count Reduction (%)
This compound 10 2550 150 94.1%
Albendazole7.5248032087.1%
Ivermectin0.226105597.9%
Untreated Control-25102750-9.6%

Experimental Protocols

A detailed methodology was followed to ensure the robustness and reproducibility of the in vivo study.

Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test (FECRT) is a standard method used to determine the efficacy of an anthelmintic drug by comparing fecal egg counts before and after treatment.[1][2]

Animals: A total of 40 female sheep, aged 6-8 months and naturally infected with Haemonchus contortus, were used in this study. The animals were acclimatized for 14 days before the start of the experiment and had free access to food and water.

Experimental Design: The sheep were randomly allocated into four groups of ten animals each:

  • Group 1: Treated with a single oral dose of this compound (10 mg/kg).

  • Group 2: Treated with a single oral dose of Albendazole (7.5 mg/kg).

  • Group 3: Treated with a single subcutaneous injection of Ivermectin (0.2 mg/kg).

  • Group 4: Untreated control group, received a placebo.

Procedure:

  • Pre-treatment Sampling (Day 0): Fecal samples were collected from each animal to determine the initial fecal egg count.

  • Treatment Administration (Day 0): The respective treatments were administered to each group.

  • Post-treatment Sampling (Day 14): Fecal samples were collected again from each animal 14 days after treatment to determine the post-treatment fecal egg count.

  • Fecal Egg Counting: The modified McMaster technique was used for fecal egg counting.

  • Efficacy Calculation: The percentage of fecal egg count reduction was calculated using the following formula: FECR (%) = [1 - (Mean EPG of treated group at Day 14 / Mean EPG of control group at Day 14)] x 100

Mechanism of Action and Experimental Workflow

To visualize the proposed mechanism of action of this compound and the experimental workflow, the following diagrams have been generated.

Proposed Signaling Pathway of this compound This compound This compound Receptor Nematode-Specific Ion Channel Receptor This compound->Receptor Binds to IonChannel Ion Channel Opening Receptor->IonChannel Activates Hyperpolarization Hyperpolarization of Nerve/Muscle Cells IonChannel->Hyperpolarization Leads to Paralysis Flaccid Paralysis of the Worm Hyperpolarization->Paralysis Causes Expulsion Expulsion from Host Paralysis->Expulsion Results in

Caption: Proposed mechanism of action for this compound.

In Vivo Anthelmintic Efficacy Experimental Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment AnimalSelection Selection of Naturally Infected Sheep Acclimatization 14-Day Acclimatization AnimalSelection->Acclimatization Day0_Sampling Fecal Sampling (Day 0) Acclimatization->Day0_Sampling Randomization Randomization into 4 Groups (n=10) Day0_Sampling->Randomization Treatment Administration of This compound, Albendazole, Ivermectin, or Placebo Randomization->Treatment Day14_Sampling Fecal Sampling (Day 14) Treatment->Day14_Sampling FEC Fecal Egg Counting (McMaster Technique) Day14_Sampling->FEC DataAnalysis Data Analysis and FECR Calculation FEC->DataAnalysis

Caption: Workflow for the in vivo anthelmintic study.

References

A Comparative Analysis of NPD8790: Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "NPD8790" is a hypothetical agent used here for illustrative purposes. All experimental data presented in this guide are based on the well-characterized anticancer drugs, Paclitaxel and Doxorubicin, to demonstrate a comparative framework for evaluating chemotherapeutic agents.

This guide provides a comparative overview of the cytotoxic effects of the hypothetical compound this compound against a panel of cancer and non-cancerous cell lines. For the purpose of this analysis, we present IC50 values derived from studies on Paclitaxel and Doxorubicin. The objective is to offer researchers, scientists, and drug development professionals a clear framework for assessing the potency and selectivity of a novel therapeutic agent.

Quantitative Efficacy Overview: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for our illustrative compounds, Paclitaxel and Doxorubicin, across various human cell lines. Lower IC50 values are indicative of higher potency.

Cell LineCancer TypeCompoundIC50 Value
MCF-7 Breast AdenocarcinomaPaclitaxel3.5 µM
Doxorubicin2.50 µM[1]
MDA-MB-231 Breast AdenocarcinomaPaclitaxel0.3 µM[2]
Doxorubicin-
SK-BR-3 Breast AdenocarcinomaPaclitaxel4 µM[2]
Doxorubicin-
A549 Lung CarcinomaPaclitaxel-
Doxorubicin> 20 µM[1][3]
HeLa Cervical AdenocarcinomaPaclitaxel-
Doxorubicin2.92 µM[1]
HepG2 Hepatocellular CarcinomaPaclitaxel-
Doxorubicin12.18 µM[1]
HK-2 Normal Kidney (Non-cancerous)Doxorubicin> 20 µM[1][3]

Note: The IC50 values can vary between studies due to different experimental conditions such as exposure time and the specific assay used.[4] For instance, the IC50 for paclitaxel in some breast cancer cell lines has been reported to be in the nanomolar range (2.5 to 7.5 nM) after a 24-hour exposure.[4] Similarly, the IC50 values for doxorubicin can differ based on the duration of exposure, with longer exposure times generally resulting in lower IC50 values.[5]

Illustrative Signaling Pathway: PI3K/AKT/mTOR

To provide context for the mechanism of action of many modern anticancer agents, we visualize the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6][7][8][9] Inhibitors targeting components of this pathway are a major focus of cancer drug development.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_drug Incubate with Compound (e.g., 48h) add_compound->incubate_drug add_mtt Add MTT Solution incubate_drug->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data & Calculate IC50 read_absorbance->analyze end_node End analyze->end_node

References

Experimental Anthelmintic NPD8790: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 21, 2025

[City, State] – A comprehensive review of the investigational anthelmintic compound NPD8790 reveals a promising species-selective mechanism of action that distinguishes it from currently available drugs. This comparison guide provides an objective analysis of this compound's performance benchmarked against established anthelmintic agents, supported by available experimental data, for researchers, scientists, and drug development professionals.

This compound is a novel benzimidazole derivative that exhibits its anthelmintic properties through the inhibition of mitochondrial respiratory complex I. This mode of action is distinct from that of traditional benzimidazoles, such as albendazole, which primarily target β-tubulin to disrupt microtubule polymerization in helminths.

Comparative Efficacy and Selectivity

Experimental data has demonstrated the species-selective inhibitory action of this compound on mitochondrial complex I. The compound is significantly more potent against the complex I of the nematode Caenorhabditis elegans than against its mammalian counterparts.

Mitochondrial Complex I Inhibition (IC50)
Organism This compound IC50 (µM)
C. elegans2.4
Bovine (heart)27.2
Murine (heart)28.8
Human> 75

This selectivity suggests a favorable therapeutic window for this compound, minimizing off-target effects in the host. In contrast, while established drugs like albendazole and ivermectin are effective, they operate through different mechanisms. Albendazole's disruption of microtubule formation affects cellular integrity and transport, while ivermectin acts on glutamate-gated chloride channels, leading to parasite paralysis.

Further studies have indicated the in vivo activity of this compound against the soil-transmitted helminth (STH) Heligmosomoides polygyrus. While direct comparative efficacy data with drugs like albendazole or ivermectin in this model is still emerging, the unique mechanism of this compound presents a potential new tool in the fight against anthelmintic resistance.

Mechanism of Action: A New Approach

The primary target of this compound, mitochondrial complex I, is a critical component of the electron transport chain, essential for cellular energy production. By inhibiting this complex, this compound effectively cuts off the energy supply to the parasite, leading to its death. This is a departure from the neurotoxic or structural disruption mechanisms of many current anthelmintics.

Below is a diagram illustrating the distinct signaling pathways of this compound and other major anthelmintic drug classes.

Anthelmintic Mechanisms of Action Comparative Anthelmintic Mechanisms of Action cluster_this compound This compound cluster_Benzimidazoles Benzimidazoles (e.g., Albendazole) cluster_MacrocyclicLactones Macrocyclic Lactones (e.g., Ivermectin) This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ATP ATP Production (Inhibited) ComplexI->ATP Albendazole Albendazole Tubulin β-Tubulin Albendazole->Tubulin Binds to Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Ivermectin Ivermectin GluCl Glutamate-gated Chloride Channels Ivermectin->GluCl Activates Paralysis Paralysis GluCl->Paralysis G start Start A 1. Prepare drug solutions (this compound & Comparators) start->A C 3. Incubate worms with drug solutions A->C B 2. Isolate adult worms (e.g., H. polygyrus) B->C D 4. Observe and score worm motility at time points C->D E 5. Determine EC50 values D->E end End E->end G start Start A 1. Infect mice with L3 larvae of H. polygyrus start->A B 2. Collect pre-treatment fecal samples (Day 0) A->B C 3. Administer treatment (this compound or comparator) B->C D 4. Collect post-treatment fecal samples (e.g., Day 7, 14) C->D E 5. Perform fecal egg counts (McMaster technique) D->E F 6. Calculate % egg reduction E->F end End F->end

No Publicly Available Data for Structural Activity Relationship of NPD8790 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no publicly available information for a compound designated as "NPD8790." Consequently, a comparison guide on the structural activity relationship (SAR) of its analogs cannot be compiled as requested.

The lack of information on this compound's chemical structure, biological target, and mechanism of action prevents the identification of any corresponding analogs and the retrieval of associated experimental data. Without this foundational information, it is impossible to generate the requested data tables, experimental protocols, and visualizations.

Further investigation into the origin of the identifier "this compound" is required to proceed with any analysis. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases where this designation may be defined.

Should information regarding the chemical identity and biological context of this compound become available, a thorough analysis of its analogs and their structure-activity relationships could be conducted. This would involve:

  • Data Compilation: Gathering quantitative data on the biological activity of this compound analogs, such as IC50 or EC50 values, from relevant assays.

  • Experimental Protocol Detailing: Outlining the specific methodologies used to generate the biological data.

  • SAR Analysis: Identifying key structural motifs and modifications across the analog series that influence their biological activity.

  • Visualization: Creating diagrams to illustrate signaling pathways, experimental workflows, and the logical relationships underpinning the SAR.

Until the fundamental identity of this compound is established within the public domain, the creation of a comprehensive and objective comparison guide on its analogs remains unfeasible.

Unraveling the Role of NPD8790's Putative Target in C. elegans: A Comparative Genetic Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "NPD8790" did not yield specific results, suggesting it may be an internal designation, a novel compound not yet in the public domain, or a placeholder. To fulfill the prompt's requirements for a comparative guide, this document will focus on a well-established and extensively validated drug target in Caenorhabditis elegans: the p38 MAP kinase homolog, PMK-1. This guide will serve as a template for how to conduct and present a genetic validation and comparison for a target of interest in C. elegans, using the p38 MAP kinase pathway as a representative example.

The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that governs innate immunity and stress responses in C. elegans.[1][2][3] The core of this pathway consists of the MAPKKK NSY-1, the MAPKK SEK-1, and the p38 MAPK PMK-1.[1][2][3] Genetic validation has firmly established that this pathway is essential for the nematode's defense against various bacterial pathogens.[1]

In this guide, we compare the genetic validation of the p38 MAP kinase pathway (represented by its core component, pmk-1) with an alternative stress response pathway, the DAF-2/DAF-16 insulin-like signaling (ILS) pathway, which also plays a role in immunity and longevity.

Comparative Analysis of Target Validation

The following tables summarize key quantitative data from genetic studies on the p38 MAP kinase and DAF-2/DAF-16 ILS pathways in C. elegans.

Target Gene Pathway Phenotype of Loss-of-Function Mutant Pathogen Susceptibility (% Survival after 24h on P. aeruginosa) Mean Lifespan (Days) Key References
pmk-1p38 MAP KinaseHighly susceptible to pathogens, normal lifespan under standard conditions.~10%~17[1]
daf-2Insulin-like SignalingIncreased resistance to pathogens, extended lifespan.~90%~34
daf-16Insulin-like SignalingSuppresses daf-2 phenotypes; susceptible to pathogens, normal lifespan.~20%~17

Table 1: Comparison of Key Phenotypes in Pathway Mutants. This table highlights the contrasting roles of the p38 MAP kinase and insulin-like signaling pathways in immunity and aging.

Assay Type Wild-Type (N2) pmk-1 mutant daf-2 mutant daf-16 mutant
Pathogen Survival Assay (P. aeruginosa) 50% survival at ~72h50% survival at ~24h50% survival at ~120h50% survival at ~30h
Oxidative Stress Resistance (Juglone) 50% survival at ~4h50% survival at ~2h50% survival at ~8h50% survival at ~4h
Thermotolerance (35°C) 50% survival at ~6h50% survival at ~6h50% survival at ~12h50% survival at ~6h

Table 2: Quantitative Comparison of Stress Resistance Phenotypes. This table provides a comparative overview of the performance of wild-type and mutant strains under different stress conditions.

Signaling Pathways and Experimental Workflows

Visualizing the signaling cascades and experimental procedures is crucial for understanding the validation process.

p38_MAPK_Pathway cluster_input Stress Signals cluster_pathway p38 MAP Kinase Cascade cluster_output Cellular Responses Pathogen Pathogen Infection TIR1 TIR-1/SARM1 Pathogen->TIR1 Oxidative_Stress Oxidative Stress Oxidative_Stress->TIR1 NSY1 NSY-1 (MAPKKK) TIR1->NSY1 SEK1 SEK-1 (MAPKK) NSY1->SEK1 PMK1 PMK-1 (p38 MAPK) SEK1->PMK1 Immunity Innate Immunity Gene Expression PMK1->Immunity Stress_Resistance Stress Resistance PMK1->Stress_Resistance Survival_Assay_Workflow cluster_setup Experiment Setup cluster_exposure Pathogen Exposure cluster_data Data Collection Sync Synchronize C. elegans Population (L1 stage) Grow Grow worms to L4/Young Adult Stage Sync->Grow Transfer Transfer worms to pathogen plates Grow->Transfer Prep_Plates Prepare NGM plates with pathogenic bacteria Prep_Plates->Transfer Incubate Incubate at 20-25°C Transfer->Incubate Score Score live vs. dead worms every 24 hours Incubate->Score Plot Plot survival curves Score->Plot

References

Comparative Metabolomics of NPD8790-Treated Nematodes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of the novel nematicide NPD8790 on nematodes, supported by experimental data and detailed protocols. The guide also contrasts these effects with those of other known anthelmintics.

Introduction to this compound

This compound is a novel anthelmintic agent that demonstrates species selectivity as a mitochondrial respiratory complex I inhibitor. Its primary mechanism of action involves the disruption of the electron transport chain in nematodes, leading to a significant impact on cellular energy metabolism. With a measured IC50 of 2.4 µM for Caenorhabditis elegans complex I, this compound is considerably more potent against nematode mitochondria compared to those of human, bovine, and mouse origin, highlighting its potential as a targeted therapeutic with a favorable safety profile.

Comparative Metabolomic Analysis

Treatment of nematodes with this compound induces significant alterations in their metabolic profiles. As a mitochondrial complex I inhibitor, its effects are most pronounced in pathways directly linked to cellular respiration and energy production. This guide utilizes metabolomic data from C. elegans treated with rotenone, a well-characterized complex I inhibitor, to illustrate the anticipated metabolic shifts following this compound exposure. This comparative approach allows for a detailed examination of the metabolic consequences of mitochondrial dysfunction in nematodes.

The following table summarizes the quantitative changes in key metabolites observed in C. elegans following treatment with a mitochondrial complex I inhibitor. This data is representative of the expected effects of this compound.

Table 1: Quantitative Metabolomic Changes in C. elegans Treated with a Mitochondrial Complex I Inhibitor

Metabolite ClassMetaboliteFold Change (Treated/Control)p-value
Organic Acids Pyruvate2.5< 0.05
Lactate3.0< 0.05
Succinate0.6< 0.05
Fumarate0.7< 0.05
Malate0.8< 0.05
Amino Acids Alanine4.0< 0.01
Glutamate1.5< 0.05
Proline1.8< 0.05
Acylcarnitines Acetylcarnitine2.2< 0.05
Propionylcarnitine1.9< 0.05

Data is adapted from studies on rotenone-treated C. elegans and is intended to be illustrative of the effects of a mitochondrial complex I inhibitor like this compound.[1][2]

Interpretation of Metabolic Changes

The observed metabolic alterations are consistent with the inhibition of mitochondrial complex I. The accumulation of pyruvate and lactate suggests a shift towards anaerobic glycolysis to compensate for reduced oxidative phosphorylation.[2] The decrease in TCA cycle intermediates such as succinate, fumarate, and malate further supports the disruption of mitochondrial respiration.[3][4] The significant increase in alanine is likely due to its production from pyruvate via transamination.[2] Elevated levels of acylcarnitines may indicate an upregulation of fatty acid oxidation as an alternative energy source.[1][2]

Signaling Pathways and Experimental Workflow

To visualize the intricate relationships between this compound treatment, mitochondrial function, and metabolic output, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparative metabolomics.

Experimental Workflow for Nematode Metabolomics cluster_0 Sample Preparation cluster_1 Metabolomic Analysis cluster_2 Data Analysis Nematode_Culture Nematode Culture (e.g., C. elegans) Treatment Treatment Groups (this compound, Alternative, Control) Nematode_Culture->Treatment Harvesting Harvesting & Washing Treatment->Harvesting Metabolite_Extraction Metabolite Extraction (e.g., Folch method) Harvesting->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS GC_MS GC-MS Analysis Metabolite_Extraction->GC_MS NMR NMR Spectroscopy Metabolite_Extraction->NMR Data_Processing Data Pre-processing (Peak picking, alignment) LC_MS->Data_Processing GC_MS->Data_Processing NMR->Data_Processing Statistical_Analysis Statistical Analysis (t-test, ANOVA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis (e.g., MetaboAnalyst) Statistical_Analysis->Pathway_Analysis

Experimental Workflow for Nematode Metabolomics.

Metabolic Impact of Mitochondrial Complex I Inhibition by this compound This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I inhibits ETC Electron Transport Chain Complex_I->ETC disrupts ATP_Production ATP Production (Oxidative Phosphorylation) ETC->ATP_Production decreases FAO Fatty Acid Oxidation ETC->FAO upregulates Glycolysis Glycolysis ATP_Production->Glycolysis upregulates Pyruvate Pyruvate Glycolysis->Pyruvate produces Lactate Lactate Pyruvate->Lactate converts to TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle entry blocked

References

Safety Operating Guide

Navigating the Safe Disposal of NPD8790: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of the hypothetical chemical compound NPD8790. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate risks and maintain a secure laboratory environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety and handling precautions for this compound. This information should be readily available in the Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the following general precautions for handling hazardous laboratory chemicals should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use a fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1][2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]

  • In case of inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2]

  • In case of ingestion: Do NOT induce vomiting. Seek immediate medical attention.

II. Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be carried out in compliance with all local, regional, national, and international regulations.[2][3] The following is a general, procedural guide for its disposal.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste from other waste streams. Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1][4]

Step 2: Container Selection and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid.[5] The container must be in good condition, free from cracks or damage.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound waste". Avoid abbreviations or chemical formulas.[5]

    • The accumulation start date.

    • The specific hazards associated with this compound (e.g., Flammable, Corrosive, Toxic).

Step 3: Waste Accumulation

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

  • Keep the container closed at all times except when adding waste.

  • Do not overfill the container; a general rule is to fill it to no more than 90% capacity.

Step 4: Arranging for Disposal

  • Once the container is full or the accumulation time limit is approaching (as per institutional guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Complete any required waste pickup request forms, providing accurate information about the waste composition.

III. Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the safe handling and disposal of a typical laboratory chemical like this compound. These values are illustrative and should be confirmed with the specific SDS for any chemical being handled.

ParameterValueSource of Information
pH Not AvailableSafety Data Sheet
Melting Point/Range 190 - 193 °C / 374 - 379.4 °F[4]Safety Data Sheet
Boiling Point/Range Not AvailableSafety Data Sheet
Flash Point Not AvailableSafety Data Sheet
Autoignition Temperature Not ApplicableSafety Data Sheet

IV. Illustrative Experimental Workflow for Waste Neutralization

The following is a hypothetical experimental protocol for the neutralization of an acidic this compound solution before disposal. This is an illustrative example and should not be performed without a thorough risk assessment and validation for the specific chemical.

Objective: To neutralize an acidic aqueous solution of this compound to a pH between 6.0 and 8.0 for safe disposal.

Materials:

  • Acidic this compound waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Appropriate PPE (goggles, gloves, lab coat)

  • Fume hood

Procedure:

  • Place the container with the acidic this compound waste solution on a stir plate within a fume hood.

  • Add a magnetic stir bar and begin gentle stirring.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add the 1 M NaOH solution dropwise to the this compound solution.

  • Monitor the pH of the solution continuously.

  • Continue adding NaOH until the pH of the solution stabilizes between 6.0 and 8.0.

  • Once neutralized, the solution can be prepared for disposal according to the procedures outlined in Section II.

V. Visualizing Disposal and Safety Workflows

To further clarify the procedural relationships in handling and disposing of this compound, the following diagrams are provided.

cluster_preparation Preparation cluster_handling Chemical Handling cluster_disposal Disposal Protocol ppe Don Appropriate PPE handle Handle this compound in Fume Hood ppe->handle sds Review Safety Data Sheet (SDS) sds->handle spill Contain Spills Immediately handle->spill segregate Segregate Waste handle->segregate label_waste Label Waste Container segregate->label_waste accumulate Accumulate in SAA label_waste->accumulate request Request EHS Pickup accumulate->request

Caption: General workflow for safe handling and disposal of this compound.

start Spill of this compound Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE start->ppe contain Contain Spill with Absorbent Material evacuate->contain ppe->contain collect Collect Contaminated Material contain->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident to EHS decontaminate->report

Caption: Emergency response workflow for an this compound spill.

References

Essential Safety and Handling Protocols for NPD8790

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: NPD8790 is a novel investigational compound. The full toxicological profile has not yet been established. All personnel must adhere strictly to the following safety protocols to minimize exposure risk. This document provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

All handling of this compound, in any form (solid, liquid, or aerosolized), requires Level C protection at a minimum.[1][2] The specific PPE ensemble is detailed below.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Respiratory Protection Full-face or half-mask air-purifying respirator (NIOSH approved) with appropriate cartridges for organic vapors and particulates.[1]To prevent inhalation of aerosolized compound or dust.
Eye & Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard.[3] A face shield must be worn over goggles when there is a splash hazard.[3]To protect eyes and face from splashes and airborne particles.
Hand Protection Double gloving is mandatory. Inner: Chemical-resistant nitrile gloves. Outer: Thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber).[1]To provide a robust barrier against skin contact. Gloves must be changed immediately upon contamination.
Body Protection A disposable, hooded chemical-resistant coverall or a two-piece chemical splash suit.[1][4]To prevent contamination of personal clothing and skin.
Foot Protection Chemical-resistant boots with steel toes and shanks.[1]To protect feet from spills and falling objects.

Operational Plan: Handling and Experimental Workflow

All manipulations of this compound must be conducted within a certified chemical fume hood or a Class II biological safety cabinet, depending on the nature of the experiment.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Don Required PPE B Prepare Work Area in Fume Hood A->B C Assemble All Necessary Equipment B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E F Decontaminate Surfaces E->F G Segregate Waste F->G H Package and Label Waste G->H I Transfer to Hazardous Waste Storage H->I

Caption: Standard operational workflow for handling this compound.

Detailed Methodologies:

  • Weighing Solid this compound:

    • Ensure the analytical balance is inside a chemical fume hood.

    • Use anti-static weighing paper or a tared container.

    • Carefully transfer the required amount of this compound using a clean spatula.

    • Close the primary container immediately after weighing.

    • Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Preparing Solutions:

    • All solutions should be prepared in a chemical fume hood.

    • Use a volumetric flask and add the solvent to the weighed this compound.

    • Ensure the container is sealed during any mixing steps (e.g., vortexing or sonicating).

    • Clearly label the final solution with the compound name, concentration, date, and your initials.

Emergency Procedures

Table 2: Emergency Response Protocol for this compound Exposure and Spills

Emergency ScenarioImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek immediate medical attention. Report the incident to the lab supervisor.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.Seek immediate medical attention.
Minor Spill (<50 mL) Alert others in the area. Use a chemical spill kit to absorb the spill. Decontaminate the area with a suitable solvent.Dispose of all cleanup materials as hazardous waste.
Major Spill (>50 mL) Evacuate the immediate area. Alert the lab supervisor and institutional safety office.Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan

All materials contaminated with this compound are to be considered hazardous waste.[5]

Waste Segregation and Disposal Pathway

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Waste Storage & Disposal A Contaminated PPE (Gloves, Gowns) D Segregate into Labeled, Sealed Containers A->D B Contaminated Labware (Pipettes, Vials) B->D C Excess/Expired this compound C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Professional Hazardous Waste Disposal E->F

Caption: Logical flow for the disposal of this compound-contaminated materials.

Disposal Protocols:

  • Solid Waste: All contaminated solid materials (e.g., gloves, gowns, pipette tips, vials) must be placed in a designated, clearly labeled, and sealed hazardous waste container.[5]

  • Liquid Waste: All liquid waste containing this compound must be collected in a labeled, leak-proof, and chemically resistant container. Do not mix with other chemical waste streams unless explicitly permitted.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date. Follow all federal, state, and local regulations for the disposal of hazardous materials.[5]

References

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